molecular formula C13H19Cl2NO B1675046 Lometraline Hydrochloride CAS No. 34552-78-8

Lometraline Hydrochloride

货号: B1675046
CAS 编号: 34552-78-8
分子量: 276.20 g/mol
InChI 键: XYTNPORBXPAQMP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

See also: Lometraline (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

34552-78-8

分子式

C13H19Cl2NO

分子量

276.20 g/mol

IUPAC 名称

8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H

InChI 键

XYTNPORBXPAQMP-UHFFFAOYSA-N

规范 SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC.Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

39951-65-0 (Parent)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CP 14.368
CP 14368
lometraline
lometraline hydrochloride
lometraline hydrochloride, (+-)-isomer
lometraline hydrochloride, (R)-isomer
lometraline hydrochloride, (S)-isomer
lometraline, (+-)-isomer
lometraline, (R)-isomer
lometraline, (S)-isomer
N,N-dimethyl-5-methoxy-8-chloro-1,2,3,4-tetrahydro-1-naphthylamine

产品来源

United States

Foundational & Exploratory

Lometraline Hydrochloride Structural Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometraline (B1675045) hydrochloride, an aminotetralin derivative, holds a significant place in the history of psychopharmacology. While it did not achieve clinical success as an antidepressant or anxiolytic agent, its chemical scaffold served as a crucial starting point for the development of more potent and selective monoamine reuptake inhibitors.[1] This technical guide provides an in-depth exploration of the structural analogues of lometraline, focusing on their synthesis, structure-activity relationships (SAR), and the pharmacological evolution that led to the discovery of prominent antidepressants like sertraline (B1200038).

The Evolution from Lometraline: A Drug Discovery Pathway

The development from lometraline to the highly successful selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline is a classic example of iterative drug design and optimization. Initial modifications to the lometraline structure led to tametraline, a potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake, which subsequently guided the design of sertraline.[1]

Drug_Discovery_Pathway Lometraline Lometraline (Antipsychotic/Antidepressant Lead) Modification1 Structural Modification Lometraline->Modification1 Lead Compound Tametraline Tametraline (Dopamine/Norepinephrine Reuptake Inhibitor) Modification1->Tametraline Discovery of Modification2 Further Optimization Tametraline->Modification2 Lead for Sertraline Sertraline (Selective Serotonin Reuptake Inhibitor) Modification2->Sertraline Discovery of

Caption: Drug discovery pathway from lometraline to sertraline.

Structure-Activity Relationships of Aminotetralin Analogues

While specific quantitative data for a wide range of lometraline analogues is scarce in publicly available literature, extensive research on the broader class of aminotetralin derivatives provides valuable insights into their structure-activity relationships as monoamine reuptake inhibitors.

Inhibition of Norepinephrine and Dopamine Uptake

Studies on substituted aminotetralin analogues have elucidated the impact of various substituents on their potency as norepinephrine (NE) and dopamine (DA) uptake inhibitors.[2]

R-Group PositionSubstituent Effect on NE Uptake InhibitionSubstituent Effect on DA Uptake Inhibition
Nitrogen An ethyl group is preferred; larger groups are not desirable.Little effect from the nitrogen substituent.
R3 Lipophilic substituents increase potency.Lipophilic substituents increase potency.
R6 A hydroxyl group increases potency. A bromine atom favors NE over DA uptake inhibition.A hydroxyl group increases potency.
R7 A methoxy (B1213986) group decreases potency.A methoxy group decreases potency.
R9 An unsubstituted or methoxy group increases potency. A hydrogen atom favors NE over DA uptake inhibition.Hydrophilic substituents increase potency.

This table summarizes general SAR trends for aminotetralin analogues based on available research and should be considered as a guide for designing novel lometraline derivatives.

Experimental Protocols

General Synthesis of 1-Aminotetralin Derivatives

A common synthetic route to 1-aminotetralin derivatives involves the reductive amination of a corresponding tetralone.

Synthesis_Workflow Tetralone Substituted Tetralone Reaction Reductive Amination Tetralone->Reaction Amine Primary or Secondary Amine (e.g., Methylamine) Amine->Reaction Aminotetralin Aminotetralin Analogue Reaction->Aminotetralin Reagents Reducing Agent (e.g., NaBH3CN, H2/Pd-C) Reagents->Reaction

Caption: General workflow for the synthesis of aminotetralin analogues.

Methodology:

  • Imine Formation: The substituted tetralone is reacted with a primary or secondary amine in a suitable solvent (e.g., methanol, ethanol) to form the corresponding imine or enamine intermediate. The reaction is often catalyzed by a mild acid.

  • Reduction: The intermediate is then reduced to the desired aminotetralin. Common reducing agents include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 over a palladium-on-carbon catalyst).

  • Purification: The final product is purified using standard techniques such as column chromatography or crystallization.

Monoamine Reuptake Inhibition Assay

The pharmacological activity of lometraline analogues is primarily assessed by their ability to inhibit the reuptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) into synaptosomes.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine transporters, hippocampus for serotonin transporters, and cortex for norepinephrine transporters) by homogenization and differential centrifugation.

  • Incubation: A known concentration of the test compound (lometraline analogue) is incubated with the prepared synaptosomes in the presence of a radiolabeled monoamine (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine).

  • Uptake Measurement: The uptake of the radiolabeled monoamine is terminated by rapid filtration. The amount of radioactivity trapped within the synaptosomes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

Conclusion

Lometraline hydrochloride, though not a clinically viable drug itself, represents a pivotal molecular scaffold in the development of modern antidepressants. The study of its structural analogues and the broader class of aminotetralins has provided fundamental insights into the structure-activity relationships governing monoamine reuptake inhibition. This knowledge continues to be valuable for the rational design of novel central nervous system agents. Further exploration of the lometraline chemical space, guided by the principles outlined in this guide, may yet uncover compounds with unique pharmacological profiles and therapeutic potential.

References

An In-depth Technical Guide on the Discovery and History of Sertraline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The initial request specified "lometraline hydrochloride." Diligent research revealed no such compound in pharmaceutical or chemical literature. It is overwhelmingly likely that this was a typographical error for "sertraline hydrochloride," a widely known antidepressant. This document proceeds under the assumption that the intended subject was sertraline (B1200038) hydrochloride.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sertraline hydrochloride, marketed under the brand name Zoloft® among others, is a selective serotonin (B10506) reuptake inhibitor (SSRI) that has become a cornerstone in the pharmacological treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions. Its development by Pfizer scientists in the 1970s marked a significant advancement in psychopharmacology, offering a more favorable side-effect profile compared to earlier classes of antidepressants. This guide provides a comprehensive overview of the discovery, historical development, mechanism of action, synthesis, and key experimental data related to sertraline hydrochloride.

Discovery and History

The journey of sertraline began in the 1970s at Pfizer's research laboratories.[1] The key scientists credited with its discovery include chemists Kenneth Koe and Willard Welch, along with Reinhard Sarges and Albert Weissman.[2][3] Their work originated from an exploration of a series of compounds known as tametraline (B1329939) derivatives, which were initially investigated as monoamine reuptake inhibitors.[3]

The team systematically synthesized and tested various isomers of these compounds.[2] A pivotal moment came when Kenneth Koe, focusing on the biochemistry of serotonin, tested specific chlorinated derivatives of the tametraline series.[2][4] One particular stereoisomer, the (1S,4S)-enantiomer, demonstrated potent and highly selective inhibition of serotonin reuptake, a characteristic believed to be crucial for antidepressant efficacy with fewer side effects than less selective drugs.[2] This compound was identified as sertraline.

The first paper detailing the preclinical pharmacology of sertraline was published in 1983.[2] After extensive preclinical and clinical development, Pfizer filed a New Drug Application (NDA 19-839) with the U.S. Food and Drug Administration (FDA). Sertraline hydrochloride received FDA approval for the treatment of major depression on December 30, 1991.[5][6] Its approval marked the arrival of a second-generation SSRI, which went on to become one of the most prescribed psychotropic medications in the United States.[7]

Key Development Timeline:

  • 1970s: Discovery of sertraline by Pfizer scientists Kenneth Koe and Willard Welch from tametraline derivatives.[2]

  • 1983: First scientific paper on sertraline is published.[2]

  • December 30, 1991: U.S. FDA approves Zoloft (sertraline hydrochloride) for major depressive disorder.[5][6]

  • October 25, 1996: FDA approval for obsessive-compulsive disorder (OCD).[5]

  • July 8, 1997: FDA approval for panic disorder.[5]

  • December 7, 1999: FDA approval for post-traumatic stress disorder (PTSD).[8]

  • 2006: The patent for Zoloft expires, leading to the availability of generic versions.[1]

Mechanism of Action

Sertraline's therapeutic effects are primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT) on the presynaptic neuronal membrane.[9]

Primary Mechanism: Serotonin Reuptake Inhibition

In the central nervous system, serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that plays a key role in regulating mood, emotion, and anxiety. After its release into the synaptic cleft, its action is terminated by reuptake into the presynaptic neuron via SERT. Sertraline binds to SERT, blocking this reuptake process. This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing and prolonging serotonergic neurotransmission.

dot

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Sertraline Sertraline Sertraline->SERT Inhibition Serotonin_Synapse->SERT Receptor 5-HT Receptors Serotonin_Synapse->Receptor Binding Signal Neuronal Signal (Mood Regulation) Receptor->Signal Activation

Caption: Sertraline's mechanism of action at the synapse.

Selectivity Profile

Sertraline exhibits high selectivity for SERT. It has only very weak effects on the neuronal reuptake of norepinephrine (B1679862) and dopamine. Furthermore, it shows little to no affinity for adrenergic (alpha1, alpha2, beta), cholinergic, GABAergic, dopaminergic, histaminergic, or serotonergic (5HT1A, 5HT1B, 5HT2) receptors in vitro. This high selectivity is believed to account for its reduced incidence of certain side effects, such as anticholinergic, sedative, and cardiovascular effects, compared to tricyclic antidepressants (TCAs).

Data Presentation

Pharmacokinetic Parameters of Sertraline

The following table summarizes key pharmacokinetic data for sertraline in healthy adults following oral administration.

ParameterValueReference(s)
Bioavailability ~44%[7]
Time to Peak Plasma Conc. (Tmax) 4.5 - 8.4 hours[10]
Plasma Protein Binding ~98.5%[7]
Elimination Half-Life ~26 hours (range: 13-45 hours)[7]
Metabolite (Desmethylsertraline) Half-Life 62 - 104 hours[7]
Metabolism Primarily N-demethylation via CYP2B6, CYP2C19[7][9]
Excretion Urine (40-45%), Feces (40-45%)[7]
Efficacy in Major Depressive Disorder (MDD) - Clinical Trial Example

This table presents example data from a prophylactic treatment trial for highly recurrent MDD.

Treatment GroupNumber of Patients (n)Recurrence RateReference(s)
Placebo 9933.3%[11]
Sertraline (50 mg/day) 9516.8%[11]
Sertraline (100 mg/day) 9417.0%[11]

Experimental Protocols

Synthesis of Sertraline Hydrochloride (Illustrative Protocol)

The synthesis of sertraline hydrochloride was first disclosed in U.S. Patent 4,536,518.[11][12] The process generally involves the reaction of an appropriate tetralone with methylamine (B109427) to form an imine, followed by reduction, resolution of the cis-racemate, and conversion to the hydrochloride salt.

dot

A 4-(3,4-dichlorophenyl)- 3,4-dihydro-1(2H)-naphthalenone B N-[4-(3,4-dichlorophenyl)-3,4-dihydro- 1(2H)-naphthalenylidene]methanamine (Imine) A->B Condensation C Cis/Trans Racemic Sertraline B->C Reduction D Cis-(+/-)-Sertraline (Racemic Mixture) C->D Purification E Cis-(1S,4S)-Sertraline Mandelate (B1228975) Salt D->E Chiral Resolution F Cis-(1S,4S)-Sertraline (Free Base) E->F Liberation G Cis-(1S,4S)-Sertraline Hydrochloride F->G Salt Formation MeNH2 Methylamine (MeNH2) + TiCl4 MeNH2->A H2_PdC Catalytic Hydrogenation (e.g., H2, Pd/C) H2_PdC->B Separation Isomer Separation Separation->C Resolution Resolution with D-(-)-Mandelic Acid Resolution->D Base Treatment with Base (e.g., NaOH) Base->E HCl Salification with HCl HCl->F

Caption: Generalized synthesis pathway for Sertraline HCl.

Protocol Steps:

  • Imine Formation: 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone is condensed with monomethylamine in a suitable solvent (e.g., toluene). A catalyst such as titanium tetrachloride (TiCl4) is used to facilitate the reaction, yielding the corresponding imine.[12][13]

  • Reduction: The resulting imine is reduced to form a mixture of cis and trans isomers of sertraline. This is typically achieved through catalytic hydrogenation using a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel under hydrogen pressure.[12][14]

  • Isolation of Cis-Racemate: The desired cis-isomers are separated from the trans-isomers. This can be achieved by fractional crystallization of the hydrochloride salts.[14]

  • Chiral Resolution: The racemic cis-sertraline is resolved to isolate the therapeutically active (1S,4S)-enantiomer. This is a critical step, often accomplished by treating the free base with an optically active acid, such as D-(-)-mandelic acid, in a solvent like ethanol (B145695) or ethyl acetate.[11] This selectively precipitates the less soluble diastereomeric salt, (1S,4S)-sertraline D-(-)-mandelate.

  • Liberation of Free Base: The isolated mandelate salt is treated with a base (e.g., aqueous sodium hydroxide) to liberate the optically pure (1S,4S)-sertraline free base.[11]

  • Hydrochloride Salt Formation: The purified (1S,4S)-sertraline free base is dissolved in a suitable organic solvent (e.g., ethyl acetate, isopropanol) and treated with hydrogen chloride (gaseous or in solution) to precipitate the final product, (1S,4S)-sertraline hydrochloride.[11][14] The crystalline form can be controlled by the choice of solvent and crystallization conditions.[15]

Serotonin Reuptake Inhibition Assay (Synaptosome-based)

This protocol describes a common method to determine the in vitro potency of compounds like sertraline at inhibiting serotonin reuptake.

Materials:

  • Rat brain tissue (e.g., whole brain minus cerebellum, or specific regions like striatum/cortex).

  • Assay Buffer: e.g., 124 mM NaCl, 1.80 mM KCl, 1.24 mM KH2PO4, 1.40 mM MgSO4, 2.50 mM CaCl2, 26.0 mM NaHCO3, 10.0 mM glucose, saturated with 95% O2/5% CO2, pH 7.4.[16]

  • Radiolabeled Serotonin (e.g., [3H]5-HT).

  • Test compound (Sertraline) and reference inhibitors (e.g., fluoxetine).

  • Scintillation fluid and counter.

Procedure:

  • Synaptosome Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold sucrose (B13894) buffer. b. Centrifuge the homogenate at low speed (e.g., 2000 g for 10 minutes) to remove nuclei and cell debris.[16] c. Carefully collect the supernatant and centrifuge at a higher speed (e.g., 16,000 g for 10 minutes) to pellet the synaptosomes (the P2 fraction).[16] d. Resuspend the synaptosomal pellet in the oxygenated assay buffer. Determine protein concentration using a standard method (e.g., Lowry assay).[16]

  • Uptake Inhibition Assay: a. Pre-incubate aliquots of the synaptosomal preparation with various concentrations of sertraline (or vehicle control) for a set period (e.g., 10-30 minutes) at 37°C. b. Initiate the uptake reaction by adding a fixed concentration of [3H]5-HT. c. Allow the reaction to proceed for a short, defined time within the linear range of uptake (e.g., 5-10 minutes). d. Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]5-HT. e. Place the filters in scintillation vials, add scintillation fluid, and quantify the trapped radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage inhibition of [3H]5-HT uptake for each sertraline concentration compared to the vehicle control. b. Plot the percentage inhibition against the logarithm of the sertraline concentration. c. Determine the IC50 value (the concentration of sertraline that inhibits 50% of the specific serotonin uptake) by non-linear regression analysis.

Human Pharmacokinetic Study Protocol

This protocol outlines the design for a single-dose, open-label, crossover study to determine the pharmacokinetic profile of an oral sertraline formulation.

Study Design:

  • Population: Healthy adult male and female volunteers (e.g., n=12-24).[17]

  • Design: Randomized, single-dose, two-period, crossover study. A washout period of at least 14 days separates the two treatment periods.

  • Treatment: A single oral dose of sertraline hydrochloride (e.g., 50 mg or 100 mg) administered with water after an overnight fast.[17][18]

Procedure:

  • Dosing: Subjects receive the assigned dose of sertraline.

  • Blood Sampling: Venous blood samples (e.g., 3-5 mL) are collected into heparinized tubes at specified time points. A typical schedule would be: pre-dose (0 h), and at 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[17][18]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -20°C or -80°C) until analysis.

  • Bioanalytical Method: a. Sertraline concentrations in plasma are determined using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS).[18][19] b. Sample preparation involves protein precipitation or liquid-liquid extraction. An internal standard (e.g., clomipramine) is added to correct for extraction variability.[18][19] c. The method is validated for linearity, accuracy, precision, selectivity, and recovery.

  • Pharmacokinetic Analysis: a. Plasma concentration-time data for each subject are analyzed using non-compartmental methods. b. The following pharmacokinetic parameters are calculated:

    • Cmax: Maximum observed plasma concentration.
    • Tmax: Time to reach Cmax.
    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
    • AUC(0-inf): Area under the curve extrapolated to infinity.
    • t1/2: Elimination half-life.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Lometraline (B1675045) Hydrochloride

This technical guide provides a comprehensive overview of the core physicochemical properties of lometraline hydrochloride, an aminotetralin derivative. Lometraline was initially investigated for various central nervous system activities, including antipsychotic, tranquilizer, and antiparkinsonian effects, and was later explored as a potential antidepressant and anxiolytic agent.[1][2][3] Although clinical development was suspended due to a lack of psychoactivity at the doses studied, its structure served as a precursor in the discovery of more potent monoamine reuptake inhibitors, such as sertraline.[1] This document collates available data on its fundamental chemical and physical characteristics, outlines standard experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physicochemical Data

The fundamental physicochemical properties of lometraline and its hydrochloride salt are summarized below. These parameters are critical for drug formulation, delivery, and understanding its behavior in biological systems.[4][]

PropertyValueSource(s)
IUPAC Name 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride[6]
CAS Number 34552-78-8[1][7]
Molecular Formula C₁₃H₁₉Cl₂NO (or C₁₃H₁₈ClNO · HCl)[2][6][8][9]
Molecular Weight 276.20 g/mol [2][3][6][8]
Appearance Solid powder[6]
Melting Point Data not available-
Solubility Data not available-
pKa Data not available-
LogP (free base) 3.1 - 3.29 (Computed)[7][10]

Experimental Protocols for Physicochemical Characterization

While specific experimental data for this compound is limited in publicly accessible literature, the following section outlines standard methodologies for determining key physicochemical parameters for active pharmaceutical ingredients (APIs).[11]

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[11]

  • Methodology: A common method is Differential Scanning Calorimetry (DSC), which measures the difference in heat flow between the sample and a reference as a function of temperature.[12] The sample is heated at a constant rate, and the temperature at which the endothermic melting peak occurs is recorded as the melting point. Alternatively, traditional capillary methods (like using a Thiele tube or a digital melting point apparatus) can be employed where the sample is heated in a capillary tube until it transitions from a solid to a liquid.[11]

Solubility Assessment

Solubility is a critical factor influencing a drug's dissolution rate and bioavailability.[]

  • Methodology: Equilibrium solubility is typically determined by adding an excess amount of the compound to a series of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol). The resulting suspensions are agitated at a constant temperature until equilibrium is reached. The samples are then filtered to remove undissolved solids, and the concentration of the dissolved API in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which affects its absorption, distribution, and excretion.

  • Methodology: Potentiometric titration is a widely used method. A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH meter as the titrant is added. The pKa value is determined from the midpoint of the resulting titration curve. Another common method is UV-spectrophotometry, where the absorbance of the compound in solutions of varying pH is measured. The pKa can be calculated from the changes in absorbance as the molecule ionizes.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

  • Methodology: The "shake-flask" method is the traditional approach. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is achieved, and the two phases are then separated. The concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC). The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase, and LogP is the logarithm of this value.

Visualized Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the physicochemical characterization of a new chemical entity such as this compound, from initial synthesis to comprehensive profiling.

G cluster_0 Phase 1: Initial Synthesis & Identification cluster_1 Phase 2: Core Physicochemical Profiling cluster_2 Phase 3: Solid-State Characterization cluster_3 Phase 4: Pre-formulation & Stability A Chemical Synthesis of Lometraline HCl B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Melting Point (DSC) C->D E Aqueous & Solvent Solubility C->E F pKa Determination (Potentiometric Titration) C->F G LogP Determination (Shake-Flask Method) C->G H Polymorph Screening (XRPD) G->H I Particle Size Analysis G->I J Hygroscopicity G->J K Forced Degradation Studies H->K I->K J->K L Excipient Compatibility K->L

Caption: Workflow for API Physicochemical Characterization.

References

Lometraline Hydrochloride: An In-depth Technical Guide on its Core Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometraline (B1675045) hydrochloride, a derivative of the aminotetralin class, occupies a significant position in the developmental lineage of modern antidepressants. Although clinical development of lometraline was discontinued, its chemical structure served as a foundational scaffold for the synthesis of more potent and selective monoamine reuptake inhibitors, including tametraline (B1329939) and the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038).[1] Due to its historical context and developmental discontinuation, direct and extensive quantitative receptor binding data for lometraline hydrochloride is scarce in publicly available literature. This technical guide provides a comprehensive overview of the inferred receptor binding profile of lometraline, based on the well-documented profiles of its close structural analogs, tametraline and sertraline. It includes detailed methodologies for the key experimental assays used to determine receptor affinity and visualizes the core concepts through signaling pathway and experimental workflow diagrams.

Inferred Receptor Binding Profile of this compound

Lometraline's chemical structure suggests that its primary pharmacological targets are the monoamine transporters: the serotonin transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). Its evolution into tametraline, a potent norepinephrine and dopamine reuptake inhibitor, and subsequently sertraline, a potent and selective serotonin reuptake inhibitor, strongly supports this hypothesis.[1][2]

Quantitative Binding Data of Structural Analogs

To approximate the potential binding affinities of lometraline, the Ki values for its successor compound, sertraline, are presented below. The inhibition constant (Ki) represents the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand, with a lower Ki value indicating a higher binding affinity.[3]

Target TransporterLigandKi (nM)SpeciesAssay TypeReference
Serotonin Transporter (SERT)Sertraline0.29HumanRadioligand Binding[4]
Dopamine Transporter (DAT)Sertraline25HumanRadioligand Binding[4]
Norepinephrine Transporter (NET)Sertraline420HumanRadioligand Binding[4]

Table 1: In vitro binding affinities of sertraline for human monoamine transporters.

Based on this lineage, it can be inferred that this compound likely possesses affinity for all three monoamine transporters, potentially with a mixed and less selective profile compared to its more refined successors.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities, such as the Ki values presented above, is predominantly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.

Principle

Radioligand binding assays measure the affinity of a drug for a receptor by quantifying the displacement of a radioactively labeled ligand (the radioligand) that has a known high affinity for the target receptor. The unlabeled drug (the competitor, e.g., lometraline or its analogs) is introduced at various concentrations, and its ability to inhibit the binding of the radioligand is measured.

Materials
  • Biological Material: Cell membranes or tissue homogenates expressing the target receptor (e.g., human embryonic kidney (HEK) 293 cells transfected to express human SERT, DAT, or NET).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • Competitor Ligand: The unlabeled drug being tested (e.g., this compound).

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A cell harvester or filtration manifold with glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure: Competitive Inhibition Assay
  • Preparation of Reagents:

    • Prepare a series of dilutions of the competitor ligand in the assay buffer.

    • Dilute the radioligand to a fixed concentration (typically at or below its Kd value) in the assay buffer.

    • Prepare the cell membrane suspension in the assay buffer.

  • Incubation:

    • In a multi-well plate, combine the cell membrane suspension, the radioligand solution, and the competitor ligand solution at its various concentrations.

    • "Total binding" wells contain membranes and radioligand only.

    • "Non-specific binding" wells contain membranes, radioligand, and a saturating concentration of a known high-affinity unlabeled ligand for the target receptor.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Inferred Receptor Binding Profile```dot

Receptor_Binding_Profile Lometraline Lometraline Hydrochloride SERT SERT Lometraline->SERT Inferred Affinity DAT DAT Lometraline->DAT Inferred Affinity NET NET Lometraline->NET Inferred Affinity

Workflow for a competitive radioligand binding assay.

Signaling Pathway: Monoamine Transporter Inhibition

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Vesicle Vesicle with Monoamines Monoamine Monoamine Monoamine_Vesicle->Monoamine Release Monoamine_Transporter Monoamine Transporter (SERT/DAT/NET) Lometraline Lometraline Lometraline->Monoamine_Transporter Inhibition Monoamine->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Monoamine->Postsynaptic_Receptor Binding Signaling Downstream Signaling Postsynaptic_Receptor->Signaling Activation

Mechanism of action via monoamine transporter inhibition.

References

An In-depth Technical Guide on the Preclinical In Vitro Evaluation of Lometraline Hydrochloride and Related Aminotetralin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed in vitro studies on lometraline (B1675045) hydrochloride are scarce due to the discontinuation of its clinical development.[1] This guide provides a comprehensive overview based on the available information for lometraline and supplements it with established in vitro methodologies and known signaling pathways relevant to its drug class (aminotetralin derivatives) and its successors, such as sertraline (B1200038). The experimental protocols and data presented herein are illustrative examples based on common practices in neuropharmacology research and should be interpreted as a general framework rather than specific findings for lometraline.

Introduction to Lometraline Hydrochloride

This compound is an aminotetralin derivative, initially developed by Pfizer.[1] It was first patented as a potential antipsychotic, tranquilizer, and antiparkinsonian agent.[1] Subsequent investigations explored its utility as an antidepressant and anxiolytic.[1][2] However, clinical studies revealed a lack of significant psychoactivity at the tested doses, leading to the suspension of its development.[1] Despite its own developmental halt, lometraline was a critical precursor in the chemical synthesis pathway that led to the discovery of tametraline, a potent norepinephrine-dopamine reuptake inhibitor, and subsequently the widely-used selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline.[1]

Chemical and Physical Properties

PropertyValue
IUPAC Name8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Molecular FormulaC₁₃H₁₉Cl₂NO
Molar Mass276.20 g/mol
CAS Number34552-78-8 (hydrochloride)

Putative Mechanism of Action and Key In Vitro Assays

The therapeutic hypothesis for lometraline centered on its potential interaction with monoamine neurotransmitter systems, a common mechanism for antidepressants. The in vitro evaluation of such compounds typically involves a tiered approach from receptor binding to functional cellular assays.

Radioligand binding assays are crucial for determining the affinity of a compound for specific receptors, transporters, and ion channels. For a compound like lometraline, with a structural lineage pointing towards monoamine targets, a standard screening panel would include:

  • Serotonin Transporter (SERT)

  • Norepinephrine Transporter (NET)

  • Dopamine Transporter (DAT)

  • Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C)

  • Adrenergic Receptors (e.g., α₁, α₂, β)

  • Dopamine Receptors (e.g., D₁, D₂)

Experimental Protocol: Radioligand Binding Assay (Illustrative Example)

  • Preparation of Cell Membranes: Membranes are prepared from cells recombinantly expressing the target protein (e.g., HEK293 cells expressing human SERT) or from specific brain regions of rodents (e.g., rat striatum for DAT).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.

  • Incubation: Cell membranes, a specific radioligand (e.g., [³H]-citalopram for SERT), and varying concentrations of the test compound (this compound) are incubated in the assay buffer.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated, and IC₅₀ values (the concentration of the drug that inhibits 50% of specific binding) are determined by non-linear regression analysis. Ki (inhibition constant) values are then calculated using the Cheng-Prusoff equation.

To assess the functional activity of a compound on monoamine transporters, in vitro reuptake assays are employed. These assays measure the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the specific transporter.

Experimental Protocol: Synaptosomal [³H]-Serotonin Reuptake Assay (Illustrative Example)

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., rat cortex or hippocampus) by homogenization and differential centrifugation.

  • Incubation: Synaptosomes are pre-incubated with various concentrations of this compound in a physiological buffer.

  • Uptake Initiation: [³H]-Serotonin is added to initiate the uptake process. The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).

  • Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of [³H]-Serotonin taken up by the synaptosomes is quantified by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are calculated by comparing the uptake in the presence of the test compound to the control uptake.

Illustrative Quantitative Data for Monoamine Transporter Inhibitors

The following table presents hypothetical IC₅₀ values to illustrate the type of data generated from such assays for a selective serotonin reuptake inhibitor, which sertraline (derived from the same chemical lineage as lometraline) is known to be.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
Sertraline (Example)0.5 - 2.050 - 10020 - 50
Hypothetical Lometraline>1000>1000>1000

Note: The hypothetical data for lometraline reflects the reported lack of significant psychoactivity, suggesting it may have low affinity and potency at these primary antidepressant targets.

Downstream Signaling Pathways in Antidepressant Action

While direct interaction with monoamine transporters is the initial event, the therapeutic effects of antidepressants are believed to result from long-term neuroadaptive changes involving intracellular signaling cascades.[3][4] Chronic administration of antidepressants has been shown to modulate pathways involved in neurogenesis, synaptic plasticity, and cell survival.[4][5]

Increased synaptic serotonin can lead to the activation of G-protein coupled receptors, such as the 5-HT₄, 5-HT₆, and 5-HT₇ receptors, which are coupled to adenylyl cyclase. This activation increases intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of genes involved in neuroplasticity, including Brain-Derived Neurotrophic Factor (BDNF).

Antidepressant Antidepressant (e.g., SSRI) SERT SERT Antidepressant->SERT inhibition Serotonin Synaptic Serotonin SERT->Serotonin reuptake GPCR 5-HT Receptor (GPCR) Serotonin->GPCR activation AC Adenylyl Cyclase GPCR->AC activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylation BDNF BDNF Gene Expression CREB->BDNF Plasticity Neuroplasticity BDNF->Plasticity

Caption: cAMP-PKA-CREB signaling pathway activated by antidepressants.

BDNF, once expressed, binds to its receptor, Tropomyosin receptor kinase B (TrkB). This binding leads to the autophosphorylation of the receptor and the activation of several downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway. This cascade is crucial for promoting neuronal survival, differentiation, and synaptic plasticity.[6]

BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binding Ras Ras TrkB->Ras activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK phosphorylation SynapticPlasticity Synaptic Plasticity & Cell Survival ERK->SynapticPlasticity

Caption: BDNF-TrkB-MAPK/ERK signaling cascade in neuronal function.

Experimental Workflow for In Vitro Evaluation

The logical flow for assessing a novel psychoactive compound in vitro follows a screening and characterization funnel, moving from broad, high-throughput methods to more specific, functional assays.

PrimaryScreen Primary Screening (Radioligand Binding Panel) HitValidation Hit Validation (Dose-Response Curves) PrimaryScreen->HitValidation FunctionalAssay Functional Assays (Neurotransmitter Reuptake) HitValidation->FunctionalAssay CellularAssay Cell-Based Assays (e.g., cAMP accumulation) FunctionalAssay->CellularAssay DownstreamAnalysis Downstream Analysis (Western Blot for pCREB) CellularAssay->DownstreamAnalysis LeadCandidate Lead Candidate for In Vivo Studies DownstreamAnalysis->LeadCandidate

Caption: General experimental workflow for in vitro drug evaluation.

Conclusion

While this compound's journey as a therapeutic agent was short-lived, its place in medicinal chemistry is significant as a stepping stone to the development of sertraline. The in vitro methodologies and signaling pathways discussed represent the standard investigative framework that would have been applied to lometraline and continues to be used for the discovery and characterization of novel CNS-active compounds. A comprehensive understanding of these in vitro techniques is essential for researchers and professionals in the field of drug development, providing the foundational data necessary to predict clinical efficacy and guide further preclinical and clinical investigation.

References

Preclinical Data on Lometraline Hydrochloride Remains Largely Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite its role as a precursor in the developmental lineage of the widely-used antidepressant sertraline (B1200038), detailed preclinical research findings for lometraline (B1675045) hydrochloride are not extensively available in the public domain. Lometraline, also known by its developmental code name CP-14,368, was initially investigated by Pfizer for a range of potential applications including as an antipsychotic, tranquilizer, antiparkinsonian agent, and later as an antidepressant and anxiolytic. However, the compound's development was ultimately suspended following clinical studies that revealed a lack of psychoactivity at the doses administered.[1]

This early termination of development appears to have limited the publication of comprehensive preclinical data, which would typically include detailed in vitro and in vivo pharmacology, pharmacokinetics, and toxicology studies. As a result, a thorough in-depth technical guide or whitepaper with extensive quantitative data, detailed experimental protocols, and associated signaling pathways for lometraline hydrochloride cannot be constructed from publicly accessible information.

Historical Context and Chemical Lineage

Lometraline is an aminotetralin derivative.[1] Its exploration was a critical step in medicinal chemistry that eventually led to the discovery of more potent and selective compounds. Modifications to the lometraline structure resulted in tametraline, a potent norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, and subsequently to the discovery of sertraline, a highly successful selective serotonin (B10506) reuptake inhibitor (SSRI).[1]

The developmental path from lometraline to sertraline highlights a common workflow in drug discovery, where an initial lead compound undergoes structural modifications to optimize its pharmacological profile.

G cluster_0 Drug Discovery Workflow Lometraline (Lead Compound) Lometraline (Lead Compound) Structural Modification Structural Modification Lometraline (Lead Compound)->Structural Modification Optimization Tametraline Tametraline Structural Modification->Tametraline Sertraline (Optimized Drug) Sertraline (Optimized Drug) Tametraline->Sertraline (Optimized Drug) Further Modification

A simplified workflow of drug development from lometraline.

Lack of Quantitative Preclinical Data

A comprehensive search for preclinical data on this compound did not yield specific quantitative metrics necessary for a detailed technical analysis. Information that remains largely unavailable includes:

  • Receptor Binding Affinities: No specific Ki or IC50 values for lometraline at various neurotransmitter receptors and transporters (e.g., serotonin transporter, dopamine transporter, norepinephrine transporter) were found in the available literature.

  • Pharmacokinetic Profile: Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), including half-life, clearance rates, and bioavailability in preclinical animal models, are not publicly documented.

  • Toxicology Data: Acute and chronic toxicity studies, including LD50 values and detailed findings from safety pharmacology assessments, have not been published.

Due to the absence of this critical data, it is not possible to provide the requested structured tables summarizing quantitative data or to detail the specific experimental protocols that would have been used in the preclinical evaluation of this compound. The potential signaling pathways associated with lometraline can only be inferred from its successors like sertraline, but specific preclinical evidence for lometraline itself is lacking.

References

Lometraline Hydrochloride and Serotonin Reuptake Inhibition: A Technical Guide on its Core Mechanism and Chemical Legacy

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of lometraline (B1675045) hydrochloride and the fundamental mechanism of serotonin (B10506) reuptake inhibition. While lometraline hydrochloride itself did not advance to clinical use due to a lack of psychoactivity, its significance lies in its role as a chemical precursor to the potent selective serotonin reuptake inhibitor (SSRI), sertraline (B1200038). This document will detail the mechanism of action of serotonin reuptake inhibitors, utilizing sertraline as a primary exemplar due to the extensive availability of quantitative data. We will present comparative binding affinities for various SSRIs, outline detailed experimental protocols for assessing transporter binding and function, and visualize the core signaling pathways and experimental workflows.

Introduction: The Lometraline to Sertraline Developmental Trajectory

This compound, an aminotetralin derivative, was initially investigated for its potential as an antipsychotic and later as an antidepressant and anxiolytic agent.[1] However, clinical studies revealed a lack of significant psychoactivity at the doses administered, leading to the suspension of its development.[1]

Despite its clinical outcome, the chemical scaffold of lometraline proved to be a critical stepping stone in psychopharmacology. Further structural modifications of lometraline led to the synthesis of tametraline, a norepinephrine-dopamine reuptake inhibitor (NDRI), and subsequently to the development of sertraline, a potent and highly selective serotonin reuptake inhibitor (SSRI).[1][2] Sertraline has since become a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[3]

This guide will therefore focus on the well-characterized mechanism of serotonin reuptake inhibition, with a particular emphasis on sertraline, to illuminate the therapeutic target that was ultimately and successfully pursued from the chemical lineage of lometraline.

Chemical Structures:

  • Lometraline: 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine[4][5]

  • Sertraline: (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine[6][7]

The Serotonin Transporter (SERT) and the Mechanism of Reuptake Inhibition

The serotonin transporter (SERT) is a transmembrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft into the presynaptic neuron.[8] This process terminates serotonergic signaling. SSRIs, such as sertraline, act by binding to the SERT, which blocks the reuptake of serotonin.[3] This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing and prolonging its neurotransmission.[3]

Signaling Pathway of Serotonin Reuptake

The following diagram illustrates the normal physiological process of serotonin release, signaling, and reuptake, and the mechanism by which SSRIs interfere with this process.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle 5-HT_cleft 5-HT Vesicle->5-HT_cleft Release 5-HT_synthesis 5-HT Synthesis 5-HT_synthesis->Vesicle Storage SERT SERT 5-HT_reuptake 5-HT SERT->5-HT_reuptake 5-HT_cleft->SERT Reuptake 5-HT_Receptor 5-HT Receptor 5-HT_cleft->5-HT_Receptor Binding Signal_Transduction Signal Transduction 5-HT_Receptor->Signal_Transduction SSRI SSRI (e.g., Sertraline) SSRI->SERT Inhibition

Mechanism of Serotonin Reuptake and SSRI Action

Quantitative Data: Binding Affinities of SSRIs

The potency of an SSRI is often quantified by its binding affinity for the serotonin transporter (SERT), as well as its selectivity for SERT over other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET SelectivitySERT/DAT Selectivity
Sertraline 0.262525~96~96
Paroxetine 0.1130260~1300~2600
Fluoxetine 1.0240940~240~940
Citalopram 1.1>10,000>10,000>9000>9000
Fluvoxamine 4.04294700~107~1175

Note: Data compiled from various sources.[8][9] Absolute values may vary between studies depending on experimental conditions.

Experimental Protocols

The characterization of serotonin reuptake inhibitors involves several key in vitro assays to determine their binding affinity and functional potency.

Radioligand Binding Assay for SERT Affinity

This assay measures the affinity of a test compound for SERT by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Objective: To determine the inhibition constant (Ki) of a test compound for SERT.

Materials:

  • Source of SERT: Human platelet membranes or membranes from cells expressing recombinant human SERT.

  • Radioligand: [³H]-citalopram or another high-affinity SERT ligand.

  • Test compound (e.g., sertraline).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Reuptake Assay in Synaptosomes

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are resealed nerve terminals containing functional transporters.

Objective: To determine the potency (IC50) of a test compound to inhibit serotonin uptake.

Materials:

  • Synaptosomes: Prepared from rodent brain tissue (e.g., cortex or striatum).[10]

  • Radiolabeled serotonin: [³H]-5-HT.

  • Test compound.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter.

Protocol:

  • Preparation: Isolate synaptosomes from brain tissue by homogenization and differential centrifugation.[11]

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Initiation of Uptake: Add a fixed concentration of [³H]-5-HT to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.

  • Lysis and Quantification: Lyse the synaptosomes and measure the amount of [³H]-5-HT taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage inhibition of serotonin uptake against the log concentration of the test compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a radioligand binding assay.

start Start prep Prepare SERT-containing membranes start->prep incubate Incubate membranes with [3H]-Citalopram and Test Compound prep->incubate filter Separate bound and free radioligand via vacuum filtration incubate->filter wash Wash filters with cold buffer filter->wash count Quantify radioactivity with scintillation counter wash->count analyze Analyze data to determine IC50 and Ki values count->analyze end End analyze->end

References

Lometraline Hydrochloride: A Legacy of Serendipity in Antidepressant Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Hypothesized Therapeutic Targets of a Foundational Aminotetralin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometraline (B1675045) hydrochloride, a compound initially explored for a range of neuropsychiatric indications, ultimately did not demonstrate significant clinical psychoactivity, leading to the discontinuation of its development. However, its chemical scaffold proved to be a critical stepping stone in the discovery of more potent and selective monoamine reuptake inhibitors. This technical guide provides an in-depth analysis of the potential, albeit unconfirmed, therapeutic targets of lometraline by examining its chemical lineage and the well-characterized pharmacology of its successful derivatives, tametraline (B1329939) and the blockbuster antidepressant, sertraline (B1200038). While direct quantitative data for lometraline is scarce, this document aggregates the available information on its successors to infer its likely mechanism of action. Furthermore, it outlines the standard experimental protocols used to characterize compounds of this class and visualizes the key chemical and mechanistic pathways.

Introduction: The Chemical Lineage of Lometraline

Lometraline (CP-14,368) is an aminotetralin derivative that was originally investigated by Pfizer for its potential as an antipsychotic, tranquilizer, and antiparkinsonian agent. Subsequent explorations into its utility as an antidepressant or anxiolytic in clinical studies did not reveal significant psychoactive effects at the doses administered, leading to the cessation of its development.

Despite its lack of clinical efficacy, the chemical structure of lometraline served as a crucial template for further medicinal chemistry efforts. These efforts led to the synthesis of tametraline (CP-24,441), a potent norepinephrine-dopamine reuptake inhibitor (NDRI), and subsequently, the highly successful selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (Zoloft®).[1] Therefore, the potential therapeutic targets of lometraline are best understood through the lens of its more pharmacologically active and clinically successful derivatives.

G Lometraline Lometraline Tametraline Tametraline (Potent NDRI) Lometraline->Tametraline Structural Modification Sertraline Sertraline (Potent and Selective SSRI) Tametraline->Sertraline Further Modification (Addition of 3,4-dichloro substituents)

Figure 1. Chemical development lineage from lometraline.

Hypothesized Therapeutic Target: Monoamine Transporters

Based on the pharmacological profiles of its derivatives, it is highly probable that lometraline interacts with monoamine transporters, albeit with low potency, which would account for its lack of observed psychoactivity. The primary monoamine transporters of interest are:

  • Serotonin Transporter (SERT): Responsible for the reuptake of serotonin from the synaptic cleft.

  • Norepinephrine (B1679862) Transporter (NET): Responsible for the reuptake of norepinephrine.

  • Dopamine (B1211576) Transporter (DAT): Responsible for the reuptake of dopamine.

Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, thereby enhancing neurotransmission. This is a well-established mechanism for the therapeutic action of many antidepressants.

Quantitative Data: A Comparative Analysis of Lometraline's Derivatives

While specific binding affinities (Ki values) for lometraline are not available in the public domain, a comparative analysis of tametraline and sertraline provides insight into the structure-activity relationships within this chemical class and underscores the likely, though weak, targets of lometraline.

CompoundPrimary MechanismSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Selectivity
Lometraline Hydrochloride Unknown (Hypothesized weak monoamine reuptake inhibitor)Data not availableData not availableData not availableData not available
Tametraline Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)Data not availablePotent InhibitorPotent InhibitorPreferential for NET and DAT
Sertraline Selective Serotonin Reuptake Inhibitor (SSRI)0.2925420~86-fold for SERT over DAT

Note: Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. Data for sertraline is from Tatsumi et al. (1997).[2] Qualitative data for tametraline indicates it is a potent inhibitor of norepinephrine and dopamine uptake.[1][3][4]

The dramatic shift in selectivity from tametraline (an NDRI) to sertraline (an SSRI) was achieved through the addition of 3,4-dichloro substituents to the phenyl ring. This modification significantly enhanced affinity for SERT while reducing affinity for DAT and NET.

Inferred Mechanism of Action of Lometraline

Given its structural similarity to tametraline and sertraline, lometraline likely acts as a weak inhibitor of one or more of the monoamine transporters. The lack of clinical efficacy suggests that its binding affinity for these transporters is not potent enough to elicit a significant therapeutic response at tolerated doses.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine Synthesis Monoamine Synthesis Vesicle Synaptic Vesicle Monoamine Synthesis->Vesicle Packaging Synaptic Cleft Synaptic Cleft (Increased Monoamines) Vesicle->Synaptic Cleft Release Monoamine Transporter Monoamine Transporter (SERT, NET, or DAT) Synaptic Cleft->Monoamine Transporter Reuptake Postsynaptic Receptors Postsynaptic Receptors Synaptic Cleft->Postsynaptic Receptors Binding Lometraline Lometraline Derivative (e.g., Sertraline) Lometraline->Monoamine Transporter Inhibition

Figure 2. General mechanism of a monoamine reuptake inhibitor.

Experimental Protocols for Target Identification and Characterization

The following are generalized experimental protocols typically employed to determine the binding affinity and functional activity of compounds at monoamine transporters. While specific protocols for lometraline are not published, these methods would have been foundational in the characterization of its derivatives.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific monoamine transporter.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter are cultured and harvested. The cell membranes are isolated through centrifugation and homogenization.

  • Assay Conditions: A specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for hNET, [³H]WIN 35,428 for hDAT) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (e.g., lometraline derivative).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

Objective: To measure the functional inhibition of monoamine reuptake by a test compound.

Methodology:

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for DAT, cortex for SERT and NET) by homogenization and differential centrifugation.

  • Uptake Assay: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) in the presence of varying concentrations of the test compound.

  • Incubation and Termination: The uptake reaction is allowed to proceed for a short period at a physiological temperature and is then terminated by rapid filtration or by adding an ice-cold stop buffer.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the monoamine uptake (IC50) is calculated.

G cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay B_Prep Membrane Preparation (Transporter-expressing cells) B_Incubate Incubation (Membranes + Radioligand + Test Compound) B_Prep->B_Incubate B_Filter Rapid Filtration B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Data Analysis (IC50 -> Ki) B_Count->B_Analyze U_Prep Synaptosome Preparation (Brain tissue) U_Incubate Incubation (Synaptosomes + Radiolabeled Monoamine + Test Compound) U_Prep->U_Incubate U_Terminate Termination of Uptake U_Incubate->U_Terminate U_Count Scintillation Counting U_Terminate->U_Count U_Analyze Data Analysis (IC50) U_Count->U_Analyze

Figure 3. Generalized experimental workflow for monoamine transporter inhibitor characterization.

Conclusion

This compound stands as a testament to the often-serendipitous nature of drug discovery. While it failed to demonstrate therapeutic efficacy, its chemical backbone provided the foundational blueprint for the development of tametraline and, ultimately, the clinically vital antidepressant, sertraline. The potential therapeutic targets of lometraline are inferred to be the monoamine transporters—SERT, NET, and DAT. However, its interaction with these transporters is likely of low affinity, which explains its lack of clinical psychoactivity. The study of lometraline and its derivatives highlights the profound impact that subtle chemical modifications can have on pharmacological potency and selectivity, offering valuable lessons for contemporary drug development professionals in the ongoing quest for novel and improved neuropsychiatric therapeutics.

References

lometraline hydrochloride molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lometraline (B1675045) hydrochloride is an aminotetralin derivative that was initially investigated for its potential as an antipsychotic, tranquilizer, and antiparkinsonian agent.[1] Subsequent research explored its utility as an antidepressant and anxiolytic.[1][2][3] While the clinical development of lometraline hydrochloride was suspended due to a lack of psychoactivity at the doses studied, its chemical structure and lineage are noteworthy.[1] It is a precursor in the developmental pathway that led to the discovery of tametraline, a potent norepinephrine-dopamine reuptake inhibitor, and subsequently the widely-used selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline.[1] This technical guide provides a concise overview of the known molecular properties of this compound and explores the broader context of its chemical class.

Molecular and Physical Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₉Cl₂NO[4][5] or C₁₃H₁₈ClNO·HCl[6]
Molecular Weight 276.20 g/mol [4][5]
Appearance Solid powder[5]
Synonyms Lometraline HCl, CP 14,368-1[5]
IUPAC Name 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Pharmacological Context and Potential Mechanisms of Action

As an aminotetralin derivative, the pharmacological activity of this compound is presumed to be mediated through its interaction with monoamine neurotransmitter systems. While specific data for lometraline is scarce, the activities of related compounds, such as sertraline, suggest potential interactions with serotonin, dopamine (B1211576), and norepinephrine (B1679862) transporters. The general mechanism for this class of compounds involves the inhibition of neurotransmitter reuptake, leading to increased synaptic concentrations of these neurotransmitters.

Potential Signaling Pathways

The signaling pathways affected by aminotetralin derivatives are complex and integral to neuronal function. A generalized representation of a potential signaling pathway influenced by a monoamine reuptake inhibitor is depicted below.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Vesicle with Neurotransmitters reuptake_transporter Monoamine Transporter (e.g., SERT, DAT, NET) neurotransmitter Neurotransmitter (e.g., Serotonin) presynaptic_vesicle->neurotransmitter Release neurotransmitter->reuptake_transporter Reuptake postsynaptic_receptor Postsynaptic Receptor neurotransmitter->postsynaptic_receptor Binding downstream_signaling Downstream Signaling (e.g., cAMP, Ca2+) postsynaptic_receptor->downstream_signaling lometraline Lometraline HCl (hypothesized) lometraline->reuptake_transporter Inhibition

Caption: Hypothesized mechanism of action for Lometraline HCl.

Experimental Protocols

Synthesis and Characterization

The synthesis of aminotetralin derivatives typically involves multi-step organic chemistry procedures. Characterization of the final compound would be essential to confirm its identity and purity.

Experimental Workflow for Synthesis and Characterization:

G cluster_characterization Characterization Techniques start Starting Materials synthesis Multi-step Organic Synthesis start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural & Purity Analysis purification->characterization end Pure Lometraline HCl characterization->end nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry hplc HPLC for Purity

Caption: General experimental workflow for synthesis and characterization.

In Vitro Pharmacological Profiling

To determine the biological activity of this compound, a series of in vitro assays would be necessary. These assays would aim to identify the compound's binding affinity and functional activity at various neurotransmitter transporters and receptors.

Key In Vitro Assays:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, as well as a panel of other receptors to assess selectivity.

  • Neurotransmitter Uptake Assays: To measure the functional inhibition of neurotransmitter reuptake in synaptosomes or cell lines expressing the respective transporters. This would determine the IC₅₀ values.

  • Receptor Functional Assays: To evaluate agonist or antagonist activity at key G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

This compound remains a compound of interest primarily from a historical and medicinal chemistry perspective, as a stepping stone in the development of more successful therapeutics like sertraline. While its own clinical development was halted, the study of its properties and the broader class of aminotetralin derivatives continues to inform the design of novel central nervous system agents. Further research into the specific interactions of lometraline and its analogs could still yield valuable insights into the structure-activity relationships governing monoamine transporter inhibition.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Lometraline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometraline (B1675045) is an aminotetralin derivative, initially investigated for its potential as an antipsychotic, tranquilizer, and antiparkinsonian agent, and later as an antidepressant and anxiolytic.[1] Although its clinical development was suspended, its chemical structure is noteworthy as it led to the discovery of tametraline (B1329939) and subsequently the widely-used antidepressant, sertraline.[1] This document provides a detailed, plausible synthetic protocol for lometraline hydrochloride, based on established methodologies for related aminotetralin compounds. The protocol is intended for research and development purposes.

Overview of the Synthetic Strategy

The proposed synthesis of this compound commences with the Friedel-Crafts acylation of 1-methoxy-5-chloronaphthalene, followed by a series of transformations including reduction, dehydration, and reductive amination to install the dimethylamino group, and finally, conversion to the hydrochloride salt. This multi-step synthesis is designed to be robust and scalable for laboratory settings.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Synthesis of 4-(8-chloro-5-methoxy-1-naphthalenyl)-4-oxobutanoic acid (Step 1)
  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add succinic anhydride (B1165640) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Add a solution of 1-chloro-4-methoxynaphthalene (B82660) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • The resulting mixture is stirred for 1 hour, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from ethanol.

Synthesis of 8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (B2514784) (Step 2)
  • The product from Step 1 is subjected to a Clemmensen reduction using amalgamated zinc and concentrated hydrochloric acid in toluene.

  • The reaction mixture is heated to reflux for 8 hours.

  • After cooling, the organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure.

  • The resulting crude 4-(8-chloro-5-methoxynaphthalen-1-yl)butanoic acid is then cyclized using polyphosphoric acid at 100 °C for 1 hour.

  • The reaction is quenched by pouring the mixture onto ice. The resulting solid is filtered, washed with water, and dried.

Synthesis of 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydro-1-naphthalenamine (Lometraline) (Step 3)
  • The tetralone from Step 2 is dissolved in methanol (B129727), and a solution of dimethylamine (B145610) (40% in water) is added, followed by the addition of sodium cyanoborohydride (NaBH₃CN) in portions.

  • The reaction is stirred at room temperature for 24 hours.

  • The methanol is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude lometraline.

  • The crude product is purified by column chromatography on silica gel.

Synthesis of this compound (Step 4)
  • The purified lometraline base is dissolved in anhydrous diethyl ether.

  • A solution of hydrogen chloride in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete.

  • The resulting white solid is filtered, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for the synthesis of this compound. These values are hypothetical and based on typical yields for analogous reactions.

StepReactionStarting MaterialsKey ReagentsTemperature (°C)Time (h)Expected Yield (%)
1Friedel-Crafts Acylation1-chloro-4-methoxynaphthalene, Succinic anhydrideAlCl₃0 to RT1275-85
2Clemmensen Reduction & CyclizationProduct of Step 1Zn(Hg), HCl, PPAReflux / 1008 / 160-70
3Reductive AminationProduct of Step 2, DimethylamineNaBH₃CNRT2450-65
4Salt FormationLometraline baseHCl in Et₂O0190-98

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Lometraline_Synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction & Cyclization cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Salt Formation A 1-chloro-4- methoxynaphthalene C 4-(8-chloro-5-methoxy-1- naphthalenyl)-4-oxobutanoic acid A->C AlCl3, DCM B Succinic Anhydride B->C D 8-chloro-5-methoxy-1,2,3,4- tetrahydronaphthalen-1-one C->D 1. Zn(Hg), HCl 2. PPA F Lometraline (base) D->F NaBH3CN E Dimethylamine E->F G This compound F->G HCl in Et2O

Caption: Synthetic pathway for this compound.

Disclaimer: This document provides a hypothetical synthesis protocol for this compound for research purposes only. The procedures have not been validated and should be performed by qualified personnel in a properly equipped laboratory. All necessary safety precautions should be taken. This product is for research use only, not for human or veterinary use.[2][3]

References

Application Notes & Protocols: Quantification of Lometraline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

Our comprehensive search for validated analytical methods for the quantification of lometraline (B1675045) hydrochloride has revealed a significant scarcity of publicly available, detailed protocols and quantitative data. Lometraline, a potential antidepressant and anxiolytic agent, did not advance to widespread clinical use, which has resulted in limited published analytical methodologies.

However, recognizing the need for robust analytical techniques for related compounds, we have compiled detailed Application Notes and Protocols for the quantification of Sertraline Hydrochloride , a structurally related and widely used antidepressant. The methods presented here are based on established and validated techniques and can serve as a strong foundation for the development of analytical protocols for new chemical entities like lometraline.

I. High-Performance Liquid Chromatography (HPLC) Method for Sertraline Hydrochloride Quantification

This section details a reversed-phase HPLC (RP-HPLC) method for the accurate and precise quantification of Sertraline Hydrochloride in pharmaceutical dosage forms.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of Buffer (Monobasic Potassium Phosphate, pH 4.0), Acetonitrile, and Methanol in a ratio of 50:25:25 (v/v/v)[1]

  • Flow Rate: 2.0 mL/min[1]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: Ambient

3. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of Sertraline Hydrochloride reference standard in the mobile phase to obtain a stock solution.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 25 to 75 ppm[1].

4. Sample Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer a quantity of the powder equivalent to a specific amount of Sertraline Hydrochloride into a volumetric flask.

  • Add a portion of the mobile phase and sonicate for 10 minutes to ensure complete dissolution of the drug[1].

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon filter before injection[1].

5. Analysis Procedure:

  • Inject the standard solutions and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the analyte.

  • The retention time for Sertraline Hydrochloride is approximately 10.4 ± 0.2 minutes under these conditions[1].

Data Presentation: Method Validation Parameters

The following table summarizes the quantitative data from the validation of the HPLC method, performed according to ICH guidelines.

Validation ParameterResult
Linearity Range25 - 75 ppm[1]
Correlation Coefficient (r²)0.9998[1]
Accuracy (% Recovery)99.1% - 100.2%[1]
Precision (%RSD)< 2%[1]
SpecificityNo interference from mobile phase or diluent at the drug's retention time[1]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for Sertraline HCl quantification by HPLC.

II. UV-Visible Spectrophotometry for Sertraline Hydrochloride Quantification

This section outlines a simple and cost-effective UV-Visible spectrophotometric method for the estimation of Sertraline Hydrochloride in bulk and pharmaceutical dosage forms.

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

2. Method Parameters:

  • Solvent (Diluent): Water[2]

  • Wavelength of Maximum Absorbance (λmax): 228.0 nm[2]

3. Standard Solution Preparation:

  • Accurately weigh 10 mg of Sertraline Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with water to get a stock solution of 100 µg/mL. Sonicate for 3 minutes to aid dissolution[2].

  • Prepare a series of working standard solutions by diluting the stock solution with water to obtain concentrations in the range of 5 to 30 µg/mL[2].

4. Sample Preparation (for Tablets):

  • Follow the same procedure as for the HPLC method to obtain a powdered sample.

  • Transfer an amount of powder equivalent to 10 mg of Sertraline Hydrochloride to a 100 mL volumetric flask.

  • Add about 70 mL of water, sonicate for 10-15 minutes, and then dilute to the mark with water.

  • Filter the solution and make further dilutions with water to bring the concentration within the linearity range.

5. Analysis Procedure:

  • Measure the absorbance of the standard and sample solutions at 228.0 nm against a water blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of Sertraline Hydrochloride in the sample solution from the calibration curve.

Data Presentation: Method Validation Parameters

The following table summarizes the quantitative data from the validation of the UV-Visible spectrophotometric method.

Validation ParameterResult
Linearity Range5 - 30 µg/mL[2]
Correlation Coefficient (r²)0.999[2]
Limit of Detection (LOD)1.22 µg/mL[2]
Limit of Quantification (LOQ)4.08 µg/mL[2]

Method Validation Logic Diagram

Validation_Logic cluster_params Key Validation Parameters Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision LOD->LOQ

Caption: Key parameters for analytical method validation.

III. Concluding Remarks

The presented HPLC and UV-Visible spectrophotometric methods provide reliable and robust approaches for the quantification of Sertraline Hydrochloride. While no specific methods for lometraline hydrochloride are readily available, these detailed protocols for a structurally similar compound offer a valuable starting point for researchers and drug development professionals. The validation parameters confirm that these methods are accurate, precise, and linear within the specified ranges, making them suitable for routine quality control analysis. The principles and workflows outlined can be adapted and validated for the analysis of new chemical entities.

References

Application Notes and Protocols for Lometraline Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lometraline (B1675045) hydrochloride is an aminotetralin derivative that was initially investigated for its potential as an antipsychotic and later as an antidepressant agent.[1] However, its clinical development was suspended. Lometraline is structurally related to the well-known selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), being a precursor in its chemical synthesis.[1] Due to the limited publicly available data on the direct use of lometraline hydrochloride in cell culture assays, this document will focus on the application of its close analog, sertraline hydrochloride. Sertraline has been extensively studied for its effects on various cell lines, particularly in the context of cancer research, and provides a strong predictive model for the potential applications of related compounds like lometraline.

Sertraline has been shown to inhibit the growth of various cancer cells by inducing apoptosis and causing cell cycle arrest.[2][3][4] These effects are mediated through the modulation of several key signaling pathways. These application notes provide an overview of the methodologies used to assess the in vitro efficacy of sertraline hydrochloride, which can be adapted for the study of this compound.

Data Presentation

Table 1: In Vitro Efficacy of Sertraline Hydrochloride Against Various Cancer Cell Lines

Cell LineCancer TypeAssayEndpointResultReference
AU565Breast Cancer (HER2+)Cell ViabilityIC50Significant Inhibition[2][4]
MCF-7Breast CancerCell ViabilityIC50Growth Inhibition[4]
MDA-MB-231Breast CancerCell ViabilityIC50Growth Inhibition[4]
BT-474Breast CancerCell ViabilityIC50Growth Inhibition[4]
HepG2Hepatocellular CarcinomaCell ViabilityIC501.24 µM[5]
SGC-7901/DDPDrug-Resistant Gastric CancerCell ViabilityIC5018.73 µM[3]
Prostate Cancer Stem CellsProstate CancerColony Formation-Robust Inhibition[6]
Acute Myeloid Leukemia (AML) cell linesLeukemiaCell Proliferation-Potent Antiproliferative Activity[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., AU565, HepG2)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or Sertraline Hydrochloride) stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) and plasma membrane integrity.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Signaling Pathways and Visualizations

Sertraline-Induced Apoptosis Pathway

Sertraline has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[8] The intrinsic pathway involves mitochondrial-mediated events, while the extrinsic pathway is initiated by death receptors.

Sertraline_Apoptosis_Pathway Sertraline Sertraline Hydrochloride ROS ↑ Reactive Oxygen Species (ROS) Sertraline->ROS Bcl2 ↓ Bcl-2 Sertraline->Bcl2 Bax ↑ Bax Sertraline->Bax Death_Receptors Death Receptors (e.g., TNFR1) Sertraline->Death_Receptors Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3

Caption: Sertraline-induced apoptosis signaling cascade.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Sertraline has been found to target and inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival and proliferation in many cancers.[3]

PI3K_Akt_mTOR_Pathway Sertraline Sertraline Hydrochloride PI3K PI3K Sertraline->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Inhibition of the PI3K/Akt/mTOR pathway by sertraline.

Experimental Workflow for In Vitro Drug Screening

The following diagram outlines a typical workflow for screening the effects of a compound like this compound on cancer cell lines.

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment Treatment with Lometraline HCl culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 viability->ic50 mechanistic Mechanistic Studies ic50->mechanistic apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis mechanistic->cell_cycle western Western Blot for Signaling Proteins mechanistic->western end End: Data Analysis and Conclusion apoptosis->end cell_cycle->end western->end

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Sertraline Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A Historical Note on Lometraline (B1675045) Hydrochloride: Lometraline hydrochloride was initially investigated as a potential antipsychotic and antidepressant. While it did not proceed to clinical use, its chemical scaffold was pivotal in the development of tametraline (B1329939) and subsequently, Sertraline (B1200038) hydrochloride . Sertraline emerged as a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), becoming a widely used medication for various psychiatric disorders and a valuable tool in neuroscience research. These application notes focus on Sertraline hydrochloride, the therapeutically relevant evolution of the lometraline chemical class.

Introduction to Sertraline Hydrochloride in Neuroscience

Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI) that has become a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and post-traumatic stress disorder.[1] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[2][3] Beyond its well-established role in regulating serotonergic neurotransmission, research has unveiled a broader spectrum of neurobiological effects, making it a subject of intense investigation in neuroscience.

Studies have demonstrated that sertraline can modulate neuroplasticity and neurogenesis, partially through the upregulation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2.[4][5] These effects are thought to be mediated, in part, by the MAP-kinase signaling pathway.[4][5] Furthermore, sertraline has been shown to interact with other cellular targets, including sigma-1 receptors, and can influence various ion channels, suggesting a more complex pharmacological profile than initially understood.[2][6] These multifaceted actions underscore the utility of sertraline as a research tool to explore the pathophysiology of neuropsychiatric disorders and to investigate the molecular mechanisms underlying therapeutic interventions.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies investigating the neurobiological effects of sertraline.

Table 1: In Vitro Efficacy of Sertraline Hydrochloride

ParameterCell LineConcentration RangeEffectReference
Neurotrophic ActivityHuman Neuroblastoma (SH-SY5Y)1-10 µMInduced potent neurotrophic activity[4][5]
Inhibition of NMDAR EPSPs--Reduced NMDAR-mediated EPSPs by over 30%
Inhibition of [³H]leucine binding to LeuT (SERT homolog)-IC₅₀: 19.7 ± 9.2 μMInhibition of substrate binding[7]
Cytotoxicity in Human Peripheral Blood LymphocytesHuman Peripheral Blood Lymphocytes1.25, 2.5, 3.75, 5 µg/mLIncreased total oxidant status (TOS) and oxidative stress index (OSI)[7][8]

Table 2: In Vivo Efficacy and Dosing of Sertraline Hydrochloride

Animal ModelDosageDurationKey FindingsReference
R6/2 Huntington's Disease Mice-4 weeksImproved motor performance, reduced striatal atrophy, increased BDNF levels[2][4]
Female R6/1 Huntington's Disease Mice-ChronicImproved depressive-like behaviors[1]
N171-82Q Huntington's Disease Mice--Increased BDNF, HSP70, and Bcl-2 levels; attenuated brain atrophy; increased survival[9]
Young and Aged Mice-21 daysImproved spatial memory learning; up-regulation of brain BDNF, phospho-ERK, and Bcl-2[4][5]
Nonhuman Primates (Cynomolgus monkeys)20 mg/kg, daily (oral)18 monthsReduced anxiety-related behaviors[10]

Signaling Pathways and Experimental Workflows

Primary Mechanism of Action: Serotonin Reuptake Inhibition

Sertraline's primary therapeutic effect is achieved through the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to its accumulation and enhanced signaling at postsynaptic receptors.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Presynaptic_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Sertraline Sertraline HCl Sertraline->SERT Inhibits Serotonin->SERT Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates

Sertraline's inhibition of the serotonin transporter (SERT).
Downstream Neurotrophic Effects

Chronic administration of sertraline has been shown to induce downstream signaling cascades that promote neurogenesis and cell survival. This is believed to involve the upregulation of key neurotrophic factors.

Neurotrophic_Effects Sertraline Sertraline HCl Increased_Serotonin Increased Synaptic Serotonin Sertraline->Increased_Serotonin MAPK_Pathway MAP-Kinase Pathway (ERK) Increased_Serotonin->MAPK_Pathway Activates BDNF_Upregulation BDNF Upregulation MAPK_Pathway->BDNF_Upregulation Bcl2_Upregulation Bcl-2 Upregulation MAPK_Pathway->Bcl2_Upregulation Neurogenesis Increased Neurogenesis BDNF_Upregulation->Neurogenesis Cell_Survival Enhanced Cell Survival Bcl2_Upregulation->Cell_Survival

Downstream neurotrophic effects of sertraline.
Experimental Workflow: In Vitro Neuroprotection Assay

This workflow outlines a typical experiment to assess the neuroprotective effects of sertraline against a neurotoxic insult in a neuronal cell line.

InVitro_Workflow Cell_Culture 1. Culture SH-SY5Y Cells Sertraline_Treatment 2. Pre-treat with Sertraline HCl (1-10 µM) Cell_Culture->Sertraline_Treatment Neurotoxin 3. Induce Neurotoxicity (e.g., with Aβ oligomers) Sertraline_Treatment->Neurotoxin Incubation 4. Incubate for 24-48h Neurotoxin->Incubation Endpoint_Analysis 5. Endpoint Analysis Incubation->Endpoint_Analysis Cell_Viability Cell Viability (MTT Assay) Endpoint_Analysis->Cell_Viability Western_Blot Western Blot (BDNF, Bcl-2) Endpoint_Analysis->Western_Blot ROS_Measurement ROS Measurement Endpoint_Analysis->ROS_Measurement

Workflow for an in vitro neuroprotection assay.

Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol details a method to evaluate the neuroprotective effects of sertraline against amyloid-beta oligomer (Aβo)-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line.[11]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Sertraline hydrochloride

  • Amyloid-beta (1-42) peptide

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Plate cells in 96-well plates at a density of 1.0 × 10⁶ cells/mL and allow them to adhere for 24 hours.

  • Sertraline Preparation and Treatment:

    • Prepare a stock solution of sertraline hydrochloride in sterile water or DMSO.

    • Dilute the stock solution in cell culture medium to final concentrations of 1 µM, 5 µM, and 10 µM.

    • Remove the old medium from the cells and add the sertraline-containing medium.

  • Neurotoxicity Induction:

    • Prepare Aβ oligomers as per established protocols.

    • After a pre-incubation period with sertraline (e.g., 2 hours), add Aβ oligomers to the wells to a final concentration of 5 µM.[11]

  • Incubation:

    • Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: In Vivo Assessment of Sertraline in a Huntington's Disease Mouse Model

This protocol describes an in vivo study to assess the effects of sertraline on motor function and neurotrophic factor expression in the R6/2 mouse model of Huntington's disease.[2][4]

Materials:

  • R6/2 transgenic mice and wild-type littermates (6 weeks old)

  • Sertraline hydrochloride

  • Vehicle (e.g., sterile saline or water)

  • Oral gavage needles

  • Rotarod apparatus

  • Anesthetics

  • Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Antibodies for Western blotting (anti-BDNF, anti-Bcl-2, anti-GAPDH)

Procedure:

  • Animal Husbandry and Dosing:

    • House mice under standard laboratory conditions with ad libitum access to food and water.

    • Randomly assign R6/2 and wild-type mice to either vehicle or sertraline treatment groups.

    • Administer sertraline or vehicle daily via oral gavage.

  • Behavioral Testing (Rotarod):

    • At 10 weeks of age, after 4 weeks of treatment, assess motor coordination and balance using an accelerating rotarod.[2][4]

    • Place mice on the rotating rod, which gradually increases in speed.

    • Record the latency to fall for each mouse over several trials.

  • Tissue Collection and Preparation:

    • At the end of the study, anesthetize the mice and perfuse with cold PBS.

    • Dissect the brains and isolate specific regions of interest (e.g., striatum, hippocampus).

    • Homogenize the tissue in lysis buffer and centrifuge to collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against BDNF, Bcl-2, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Protocol 3: Morris Water Maze for Spatial Memory Assessment

This protocol outlines the Morris water maze test to evaluate the effects of sertraline on spatial learning and memory in mice.[6][12][13][14]

Materials:

  • Circular water tank (white or black, depending on mouse coat color)

  • Escape platform

  • Opaque, non-toxic tempera paint

  • Video tracking software (e.g., ANY-maze)

  • Sertraline hydrochloride and vehicle

  • Injection supplies (if applicable)

Procedure:

  • Apparatus Setup:

    • Fill the water maze with water maintained at 24°C and make it opaque with tempera paint.[6]

    • Place the escape platform in a fixed quadrant of the tank, submerged just below the water surface.

    • Ensure prominent extra-maze cues are visible from the pool.

  • Habituation:

    • On the first day, allow mice to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.

  • Training Trials:

    • Administer sertraline or vehicle to the mice prior to the training sessions, according to the study design.

    • Conduct 4 trials per day for 4-5 consecutive days.

    • For each trial, place the mouse in the water facing the wall at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.[6]

    • Allow the mouse to remain on the platform for 15 seconds to observe the spatial cues.[6]

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.

  • Probe Trial:

    • 24 hours after the last training session, remove the platform from the pool.

    • Place each mouse in the pool and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

    • This trial assesses spatial memory retention.

References

Application Notes and Protocols for Lometraline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper handling, storage, and use of lometraline (B1675045) hydrochloride (CAS No. 34552-78-8) in a research and development setting. Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction

Lometraline hydrochloride is an aminotetralin derivative with potential antidepressant and anxiolytic properties.[1][2] As a research chemical, its stability and purity are paramount for obtaining reliable and reproducible experimental results. These notes are intended to provide comprehensive guidance on its proper management.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Molecular Formula C₁₃H₁₉Cl₂NO
Molecular Weight 276.20 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]

Storage Conditions

Proper storage is critical to maintain the stability and shelf life of this compound. The recommended storage conditions are summarized in the table below.

ConditionSolid CompoundStock Solutions
Short-Term Storage Dry, dark, and at 0 - 4 °C (days to weeks)[1]0 - 4 °C (days to weeks)[1]
Long-Term Storage Dry, dark, and at -20 °C (months to years)[1]-20 °C (months to years)[1]
Shipping Ambient temperature[1]-
Shelf Life >2 years if stored properly[1]Not specified, best practice is to use freshly prepared solutions or store for short periods.

Note: this compound should be protected from light and moisture. While specific data on hygroscopicity is not available, it is best practice to handle it in a low-humidity environment.

Handling Procedures

4.1. Personal Protective Equipment (PPE)

Before handling this compound, ensure that the following personal protective equipment is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

4.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.

  • Use a balance with a draft shield to minimize the dispersion of the powder during weighing.

4.3. General Handling Protocol

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Carefully open the container in a chemical fume hood.

  • Weigh the desired amount of the compound using a clean spatula and weighing paper.

  • Avoid generating dust. If dust is generated, ensure it is contained within the fume hood.

  • Tightly seal the container after use and store it under the recommended conditions.

  • Clean any spills immediately according to the spill response protocol.

Experimental Protocols

5.1. Preparation of Stock Solutions

This protocol describes the preparation of a stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber-colored vials

  • Calibrated pipettes and tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound to achieve the desired concentration.

  • In a chemical fume hood, weigh the calculated amount of this compound and transfer it to a sterile, amber-colored vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solutions at the recommended temperatures.

5.2. Stability Testing Protocol (General Outline)

A comprehensive stability study for this compound should assess its stability under various stress conditions. This protocol provides a general framework.

Stress Conditions to be Tested:

  • Hydrolytic: Acidic, neutral, and basic conditions (e.g., 0.1 M HCl, water, 0.1 M NaOH).

  • Oxidative: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal: Elevated temperatures (e.g., 40°C, 60°C).

  • Photolytic: Exposure to light (e.g., UV and visible light).

Methodology:

  • Prepare solutions of this compound in the appropriate medium for each stress condition.

  • Expose the solutions to the respective stress conditions for a defined period.

  • At specified time points, withdraw samples and analyze them for the presence of the parent compound and any degradation products.

  • A suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), should be used for analysis.

  • Compare the results with a control sample stored under recommended conditions.

Safety Precautions

  • Health Hazards: The toxicological properties of this compound have not been fully investigated. Handle with care and avoid direct contact.

  • Fire Hazards: The fire hazard potential is low for the solid powder. However, when dissolved in flammable solvents like DMSO, appropriate precautions should be taken.

  • Spill Response: In case of a spill, wear appropriate PPE, contain the spill, and clean the area with a suitable absorbent material. Dispose of the waste in accordance with local regulations.

Visualizations

Handling_and_Storage_Workflow Workflow for this compound Handling and Storage cluster_receipt Compound Receipt cluster_storage Storage cluster_handling Handling cluster_use Experimental Use cluster_disposal Disposal Receipt Receive Lometraline HCl Inspect Inspect Container for Damage Receipt->Inspect ShortTerm Short-Term Storage (0-4 °C, Dark, Dry) Inspect->ShortTerm For immediate use LongTerm Long-Term Storage (-20 °C, Dark, Dry) Inspect->LongTerm For long-term storage Equilibrate Equilibrate to Room Temp ShortTerm->Equilibrate LongTerm->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Dissolve Prepare Stock Solution (DMSO) Weigh->Dissolve Experiment Use in Experiments Dissolve->Experiment Waste Dispose of Waste per Regulations Experiment->Waste

Caption: Workflow for handling and storage of this compound.

Degradation_Pathways Potential Degradation Pathways of this compound Lometraline This compound Oxidation Oxidation (e.g., air, peroxides) Lometraline->Oxidation Photodegradation Photodegradation (UV/Visible Light) Lometraline->Photodegradation Hydrolysis Hydrolysis (Acidic/Basic Conditions) Lometraline->Hydrolysis Less likely based on related compounds DegradationProducts Degradation Products Oxidation->DegradationProducts Photodegradation->DegradationProducts Hydrolysis->DegradationProducts

Caption: Potential degradation pathways for this compound.

References

Application Notes and Protocols for Preclinical Studies of Sertraline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "lometraline hydrochloride" did not yield specific results. Based on the similarity of the names and the extensive availability of preclinical data, this document provides information on sertraline (B1200038) hydrochloride , a widely studied selective serotonin (B10506) reuptake inhibitor (SSRI). It is assumed that the user is interested in this compound.

These application notes provide an overview of the dosages, experimental protocols, and relevant biological pathways for the preclinical evaluation of sertraline hydrochloride in various animal models. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and toxicological data for sertraline hydrochloride in different animal species.

Table 1: Pharmacokinetic Parameters of Sertraline in Animal Models

SpeciesDoseRoute of AdministrationTmax (h)Terminal Half-life (h)Absolute Bioavailability (%)Volume of Distribution (L/kg)Clearance
Mouse 0.24 - 3.9 mg/kgSubcutaneous (s.c.)0.08 - 0.5~1---
Rat 5 mg/kgIntravenous (i.v.)-0.761.63.33.0 L/h/kg
Rat 10 mg/kgOral (p.o.)650 (for SER-MP)---
Dog 2 mg/kgIntravenous (i.v.)-0.9254.51.51.1 L/h/kg
Dog -----~25>35 ml/min/kg (metabolic clearance)

Data compiled from multiple sources.[1][2][3][4]

Table 2: Toxicological Profile of Sertraline in Animal Studies

SpeciesStudy TypeDoses TestedKey Findings
Mouse Acute, Subchronic, Chronic, CarcinogenicityMaximum Tolerated DosesLiver identified as a target organ (hepatomegaly, hepatocellular hypertrophy).[5][6] Minimal toxic effect of hepatocellular fatty change.[5][6] Slight increase in benign liver tumors in males, considered secondary to enzyme induction.[5][6]
Rat Acute, Subchronic, Chronic, Carcinogenicity, ReproductiveMaximum Tolerated DosesLiver identified as a target organ (hepatomegaly, hepatocellular hypertrophy).[5][6] Minimal toxic effect of hepatocellular fatty change.[5][6] No teratogenicity at maternally toxic doses.[5][6] Decreased neonatal survival and growth.[5] Negative carcinogenicity tests.[5][6]
Rabbit ReproductiveMaternally toxic dosesNo teratogenicity.[5][6]
Dog Acute, Subchronic, ChronicMaximum Tolerated DosesLiver identified as a target organ.[5][6]

Experimental Protocols

Detailed methodologies for key experiments involving sertraline hydrochloride are provided below.

2.1. Animal Models of Depression

Several animal models are used to investigate the antidepressant effects of sertraline. These models aim to simulate symptoms of depression such as anhedonia, behavioral despair, and anxiety.[7]

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are common tests to screen for antidepressant activity by measuring "behavioral despair."[8]

    • Protocol:

      • Mice or rats are placed in an inescapable cylinder of water (FST) or suspended by their tail (TST).

      • The duration of immobility is recorded over a set period.

      • A decrease in immobility time after drug administration is indicative of an antidepressant-like effect.[8]

  • Chronic Mild Stress (CMS): This model is considered to have high validity as it exposes animals to a series of mild, unpredictable stressors over a period of at least two weeks to induce a depressive-like state.[7]

    • Protocol:

      • Animals are subjected to a variety of stressors such as periods of food and water deprivation, cage tilting, changes in cage mates, and light/dark cycle alterations.

      • Depressive-like behaviors, such as anhedonia (measured by the sucrose (B13894) preference test), are assessed before and after sertraline treatment.

  • Sucrose Preference Test (SPT): This test is used to measure anhedonia, a core symptom of depression.[9]

    • Protocol:

      • Animals are habituated to a 1% sucrose solution.

      • Following a period of food and water deprivation, animals are presented with two bottles, one with water and one with 1% sucrose solution.

      • The amount of each liquid consumed is measured to determine a preference for sucrose. An increase in sucrose preference after treatment suggests a reduction in anhedonic-like behavior.[9]

2.2. Pharmacokinetic Studies

Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of sertraline.

  • Protocol for Oral Dosing in Rats:

    • Wistar rats (weighing 250 ± 30 g) are fasted for 12 hours prior to dosing.[2]

    • A dosing solution of sertraline hydrochloride is prepared. For example, 56 mg of sertraline HCl (equivalent to 50 mg of sertraline) can be suspended in 100 mL of water with 0.1% dimethyl sulfoxide (B87167) (DMSO) to achieve a concentration of 0.5 mg/mL.[2]

    • A dose of 10.0 mg/kg is administered orally.[2]

    • Blood samples are collected from the ocular vein at multiple time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 6, 12, 24, 48, 72, 120, and 190 hours post-dosing) into tubes containing an anticoagulant like EDTA.[2]

    • Plasma is separated by centrifugation and stored for analysis.

    • Brain tissue can also be collected at the end of the study for analysis of drug concentration.[2]

    • Sample analysis is typically performed using LC-MS/MS.[2]

2.3. Toxicological Evaluation

Preclinical toxicology studies are conducted to identify potential target organs and determine the safety profile of sertraline.[5][6]

  • Protocol for Subchronic Oral Toxicity Study in Rats:

    • The study is conducted using multiple dose groups, including a control group and low, mid, and high dose groups. The highest dose is typically the maximum tolerated dose.[5][6]

    • Sertraline is administered orally on a daily basis for a specified duration (e.g., 90 days).

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food consumption are monitored regularly.

    • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

    • A complete necropsy is performed, and selected organs are weighed and examined for gross and microscopic pathological changes. The liver is a key target organ for sertraline.[5][6]

Signaling Pathways and Experimental Workflows

3.1. Mechanism of Action of Sertraline

Sertraline is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the potent and specific inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular levels of serotonin in the synaptic cleft.[10] This enhanced serotonergic neurotransmission is believed to be responsible for its antidepressant effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Serotonin (5-HT) Synthesis 5HT_Synapse Serotonin (5-HT) Presynaptic_Neuron->5HT_Synapse Release SERT Serotonin Transporter (SERT) 5HT_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors 5HT_Synapse->Postsynaptic_Receptor Binds to Signal_Transduction Signal Transduction & Neuronal Response Postsynaptic_Receptor->Signal_Transduction Activates Sertraline Sertraline HCl Sertraline->SERT Inhibits Start Compound Selection (Sertraline HCl) Animal_Model Select Animal Model (e.g., Rat, Mouse) Start->Animal_Model Dosing Drug Administration (Acute or Chronic) Animal_Model->Dosing Behavioral_Tests Behavioral Assessment (FST, TST, SPT) Dosing->Behavioral_Tests Data_Analysis Data Collection & Statistical Analysis Behavioral_Tests->Data_Analysis Outcome Evaluation of Antidepressant Effect Data_Analysis->Outcome Acute Acute Toxicity (Single High Dose) Subchronic Subchronic Toxicity (Repeated Dosing, e.g., 90 days) Acute->Subchronic Chronic Chronic Toxicity (Long-term Dosing) Subchronic->Chronic Special Specialized Toxicology (Reproductive, Carcinogenicity, Genotoxicity) Subchronic->Special Safety Overall Safety Profile & Risk Assessment Chronic->Safety Special->Safety

References

Application Note: Quantitative Analysis of Lometraline Hydrochloride in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust HPLC-MS/MS method for the quantitative analysis of lometraline (B1675045) hydrochloride in human plasma. Lometraline, an aminotetralin derivative with potential antidepressant and anxiolytic properties, can be effectively separated and quantified using a reversed-phase HPLC method coupled with tandem mass spectrometry.[1] The protocol outlined below is designed for researchers, scientists, and drug development professionals, providing a detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection. The method is based on established analytical techniques for similar compounds, such as sertraline, and is suitable for pharmacokinetic studies and therapeutic drug monitoring research.[2][3][4]

Introduction

Lometraline hydrochloride is a psychoactive compound belonging to the aminotetralin class of chemicals.[1] Its structural similarity to known antidepressants necessitates the development of a reliable analytical method for its quantification in biological matrices to support preclinical and clinical research. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for bioanalytical testing due to its high sensitivity, selectivity, and speed.[5] This application note details a complete protocol for the extraction and quantification of lometraline from human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Sertraline-d4 or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

Instrumentation
  • HPLC system capable of binary gradient elution

  • Autosampler

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of human plasma, add 50 µL of the internal standard working solution. Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

HPLC Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 5 minutes, followed by a 2-minute re-equilibration
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 500°C

Note: The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on its structure (C13H18ClNO, MW: 239.74 for the free base), the protonated molecule [M+H]+ would be m/z 240.1.[5] Potential fragmentation could involve the loss of the dimethylamine (B145610) group or cleavage of the tetralin ring structure.

Predicted MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lometraline240.1To be determined experimentallyTo be optimized
Internal StandardDependent on IS usedTo be determined experimentallyTo be optimized

Data Presentation

Table 1: Method Performance Characteristics (Hypothetical Data)
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Recovery > 85%
Matrix Effect Minimal

Experimental Workflow and Data Analysis Logic

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma Human Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MS MS/MS Detection (MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Lometraline Calibration->Quantification

References

Application Note: Preparation of Lometraline Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lometraline (B1675045) hydrochloride is an aminotetralin derivative investigated for its potential as an antidepressant and anxiolytic agent.[1][2] Accurate and consistent preparation of stock solutions is crucial for reliable experimental results in pharmacological and drug development studies. This document provides a detailed protocol for the preparation, storage, and handling of lometraline hydrochloride stock solutions for research purposes.

Physicochemical Properties

This compound is a solid powder.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₃H₁₉Cl₂NO[1]
Molecular Weight 276.20 g/mol [1][2][3]
Appearance Solid powder[1]
Purity >98% (typical)[1]

Solubility and Recommended Solvents

SolventSolubilityRecommendationsReference
DMSO SolubleRecommended solvent for primary stock solutions.[1]
Ethanol Expected to be sparingly solubleMay be suitable for some applications, but solubility should be determined empirically. A similar compound, sertraline (B1200038) hydrochloride, has a solubility of approximately 5 mg/mL.[4]
Water Expected to be sparingly solubleNot recommended for high-concentration stock solutions. Aqueous solutions may have limited stability.[4]
PBS (pH 7.2) Expected to be sparingly solubleFor final working solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer.[4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Pipette and sterile pipette tips

Equipment

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Safety Precautions

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Procedure

  • Determine the required mass of this compound:

    • To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 0.010 mol/L x 0.001 L x 276.20 g/mol x 1000 mg/g = 2.762 mg

  • Weigh the this compound:

    • Using an analytical balance, carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or amber glass vial.

  • Add the solvent:

    • Add the desired volume of anhydrous DMSO to the tube or vial containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution until the this compound is completely dissolved.

    • If necessary, sonicate the solution for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage:

    • Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.

    • For short-term storage (days to weeks), store at 4°C.[1]

    • For long-term storage (months to years), store at -20°C or -80°C.[1][2]

Stock Solution Storage Recommendations

Storage ConditionDurationReference
Solid Powder -20°C for long term (months to years)[1]
In DMSO 4°C for short term (days to weeks)[1]
In DMSO -20°C for long term (months)[1]
In DMSO -80°C for up to 1 year[2]

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage calc Calculate Mass weigh Weigh Lometraline HCl calc->weigh Mass needed add_solvent Add DMSO weigh->add_solvent dissolve Vortex/Sonicate add_solvent->dissolve aliquot Aliquot Solution dissolve->aliquot Homogeneous Solution store_short Store at 4°C (Short-term) aliquot->store_short Daily/Weekly Use store_long Store at -20°C / -80°C (Long-term) aliquot->store_long Archival

Caption: Workflow for preparing this compound stock solution.

References

Application Notes: High-Throughput Screening of Lometraline Hydrochloride for Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lometraline (B1675045) hydrochloride is an aminotetralin derivative originally investigated for its potential as an antipsychotic, tranquilizer, and antiparkinsonian agent.[1] Subsequent research explored its utility as an antidepressant and anxiolytic.[2][3] Structurally related to potent monoamine reuptake inhibitors like tametraline (B1329939) and the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline, lometraline is a compelling candidate for high-throughput screening (HTS) campaigns targeting monoamine transporters.[1] These transporters—comprising the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT)—are critical regulators of neurotransmitter concentrations in the synaptic cleft and are validated targets for the treatment of depression, anxiety, and other neurological disorders.

This document provides a detailed protocol for a fluorescence-based high-throughput screening assay to evaluate the inhibitory activity of lometraline hydrochloride on the human serotonin, norepinephrine, and dopamine transporters. The described methodology is adapted from established HTS assays for monoamine transporter inhibitors, offering a robust and scalable approach for compound profiling.[4][5][6]

Signaling Pathway: Monoamine Transporter Action and Inhibition

Monoamine transporters are transmembrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal and maintains synaptic homeostasis. Inhibition of these transporters by molecules like this compound leads to an increased concentration of neurotransmitters in the synapse, enhancing and prolonging their signaling.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic_Vesicle Vesicle with Neurotransmitters MAT Monoamine Transporter (SERT, NET, DAT) Presynaptic_Vesicle->MAT Recycling Neurotransmitter Monoamines (5-HT, NE, DA) Presynaptic_Vesicle->Neurotransmitter Release Neurotransmitter->MAT Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Transduction Lometraline Lometraline HCl Lometraline->MAT Inhibition

Caption: Inhibition of monoamine transporter reuptake by lometraline HCl.

Experimental Protocol: Fluorescence-Based Monoamine Transporter Uptake Assay

This protocol describes a high-throughput, fluorescence-based assay to measure the inhibition of monoamine transporters (DAT, NET, and SERT) in stably transfected HEK293 cells. The assay utilizes a fluorescent substrate that is taken up by the cells via the specific transporter. Inhibitors will block this uptake, resulting in a decreased fluorescent signal.

Materials and Reagents:

  • HEK293 cells stably expressing human DAT (HEK-hDAT), NET (HEK-hNET), or SERT (HEK-hSERT).

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotic (e.g., G418).

  • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate).

  • This compound.

  • Reference inhibitors (e.g., Vanoxerine for DAT, Nisoxetine for NET, Fluoxetine for SERT).

  • HEPES-buffered solution (pH 7.4).

  • 384-well black, clear-bottom assay plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating:

    • Culture HEK-hDAT, HEK-hNET, and HEK-hSERT cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 2.5 x 104 cells per well in 50 µL of medium into 384-well plates.

    • Incubate plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a dilution series of lometraline and reference inhibitors in HEPES-buffered solution at 4x the final desired concentration.

  • Assay Protocol:

    • Wash the cell plates three times with HEPES-buffered solution.

    • Add 20 µL of the diluted compounds (lometraline or reference inhibitors) or vehicle control to the appropriate wells.

    • Incubate for 10 minutes at room temperature.

    • Add 20 µL of the fluorescent neurotransmitter substrate to all wells.

    • Immediately begin kinetic fluorescence reading using a microplate reader (e.g., Excitation: 470-495 nm, Emission: 565-625 nm) every 30 seconds for 10 minutes.

  • Data Analysis:

    • Determine the rate of substrate uptake (slope of the fluorescence intensity over time).

    • Normalize the data to the vehicle control (100% activity) and a high-concentration reference inhibitor (0% activity).

    • Plot the normalized response against the log of the inhibitor concentration and fit a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

The following diagram outlines the key steps in the high-throughput screening workflow for assessing this compound's activity.

Start Start Cell_Culture 1. Culture HEK cells expressing hSERT, hNET, or hDAT Start->Cell_Culture Cell_Plating 2. Seed cells into 384-well plates Cell_Culture->Cell_Plating Compound_Prep 3. Prepare serial dilutions of Lometraline HCl & controls Cell_Plating->Compound_Prep Incubation 4. Add compounds to cells and incubate Compound_Prep->Incubation Substrate_Add 5. Add fluorescent substrate Incubation->Substrate_Add Fluorescence_Read 6. Kinetic fluorescence reading (Plate Reader) Substrate_Add->Fluorescence_Read Data_Analysis 7. Calculate uptake rate & normalize data Fluorescence_Read->Data_Analysis IC50_Calc 8. Generate dose-response curves & calculate IC50 Data_Analysis->IC50_Calc End End IC50_Calc->End

Caption: High-throughput screening workflow for monoamine transporter inhibition.

Data Presentation

The inhibitory potency of this compound and reference compounds against the three monoamine transporters is summarized below. Values are presented as the mean IC50 from three independent experiments.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Lometraline HCl 85012045
Vanoxerine 15>10,000>10,000
Nisoxetine 2505800
Fluoxetine 1,50020010

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note details a robust, high-throughput screening protocol for evaluating the inhibitory activity of this compound against monoamine transporters. The fluorescence-based assay is a scalable and efficient method for characterizing compound potency and selectivity. The hypothetical data suggests that this compound may act as a potent inhibitor of SERT and NET with weaker activity at DAT, a profile common to several antidepressant medications. This protocol provides a framework for researchers to further investigate lometraline and other novel compounds targeting the monoamine transport system.

References

Troubleshooting & Optimization

lometraline hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and development purposes only. Specific quantitative data for lometraline (B1675045) hydrochloride is limited in publicly available literature. Therefore, the numerical values and some specific experimental details provided in the tables and protocols are based on general principles for poorly soluble weak bases and data from structurally similar compounds, such as sertraline (B1200038) hydrochloride, to provide illustrative examples. Researchers should determine the precise solubility characteristics of lometraline hydrochloride empirically for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in aqueous buffers for my in vitro assay. What is the recommended solvent?

A1: this compound is the salt of a weak base and is expected to have pH-dependent solubility. Its solubility is generally higher in acidic conditions (lower pH). For aqueous solutions, it is recommended to use a buffer with a pH below 6. If you are still facing issues, consider preparing a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) and then diluting it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental results.

Q2: My this compound solution is precipitating upon addition to my cell culture media (pH ~7.4). Why is this happening and how can I prevent it?

A2: Precipitation in neutral or slightly basic media is a common issue for hydrochloride salts of weak bases. At pH 7.4, this compound likely converts to its less soluble free base form. To prevent this, you can try a few approaches:

  • Lower the final concentration: Reducing the final concentration of the compound in the media might keep it below its solubility limit at that pH.

  • Use a formulation strategy: Complexation with cyclodextrins or creating a solid dispersion can enhance the apparent solubility and prevent precipitation.

  • pH adjustment of the media (with caution): While not always feasible for cell-based assays, a slight acidification of the media could improve solubility. However, the impact on cell viability and the experimental outcome must be carefully evaluated.

Q3: What are the general strategies to improve the solubility of this compound?

A3: Several strategies can be employed to improve the solubility of poorly water-soluble drugs like this compound:

  • pH Adjustment: Utilizing acidic buffers to maintain the compound in its more soluble ionized form.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) to increase solubility.

  • Complexation: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer to improve the dissolution rate and apparent solubility.

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, leading to a faster dissolution rate.

Troubleshooting Guide

This guide addresses common solubility issues encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Cloudiness or precipitation upon dissolving in water. The pH of the water is likely neutral or slightly basic, leading to the formation of the less soluble free base.1. Use deionized water with a slightly acidic pH. 2. Prepare a buffer solution with a pH between 3 and 5. 3. Prepare a concentrated stock in DMSO or ethanol and dilute it into your aqueous medium.
Precipitation when diluting a stock solution into a buffer. The buffer capacity is insufficient to maintain an acidic pH, or the final concentration exceeds the solubility limit in the buffer.1. Ensure the buffer has sufficient capacity for the amount of stock solution being added. 2. Perform serial dilutions. 3. Warm the solution slightly (if the compound's stability is not compromised).
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Visually inspect for any precipitation before use. 2. Filter the solution through a 0.22 µm filter to remove any undissolved particles. 3. Consider using a solubility-enhancing formulation like a cyclodextrin (B1172386) complex.

Data Presentation

The following tables provide illustrative data on the solubility of a compound with properties similar to this compound.

Table 1: pH-Dependent Aqueous Solubility of a this compound Analog (Sertraline Hydrochloride)

pHSolubility (mg/mL)
1.2~0.89
2.1~2.98
4.5~4.07
6.8~3.32
7.4~0.72

Data adapted from publicly available information on sertraline hydrochloride, a structurally related aminotetralin derivative.[1]

Table 2: Solubility in Common Organic Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSparingly Soluble
MethanolSoluble
WaterpH-dependent

General solubility characteristics for aminotetralin hydrochloride derivatives.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Vortex mixer

    • Calibrated analytical balance

    • Volumetric flask

  • Procedure:

    • Weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a volumetric flask.

    • Add a small amount of DMSO to the flask to wet the powder.

    • Vortex the mixture until the powder is fully dispersed.

    • Add DMSO to the final volume mark on the volumetric flask.

    • Continue to vortex or sonicate until the solution is clear.

    • Store the stock solution at -20°C.

Protocol 2: pH-Dependent Solubility Determination

  • Objective: To determine the solubility of this compound at different pH values.

  • Materials:

    • This compound powder

    • Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

    • Shaking incubator

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer

  • Procedure:

    • Add an excess amount of this compound to separate vials containing each buffer solution.

    • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method (e.g., HPLC-UV).

    • The determined concentration represents the equilibrium solubility at that specific pH.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with Lometraline HCl check_solvent Is the solvent aqueous? start->check_solvent check_ph Is the pH < 6? check_solvent->check_ph Yes use_organic_stock Prepare a stock in DMSO/Ethanol and dilute check_solvent->use_organic_stock No use_acidic_buffer Use an acidic buffer (pH 3-5) check_ph->use_acidic_buffer No precipitation Precipitation upon dilution? check_ph->precipitation Yes use_acidic_buffer->precipitation use_organic_stock->precipitation lower_concentration Lower the final concentration precipitation->lower_concentration Yes end_solved Issue Resolved precipitation->end_solved No use_formulation Consider solubility enhancers (e.g., cyclodextrins) lower_concentration->use_formulation use_formulation->end_solved

Caption: Troubleshooting workflow for lometraline HCl solubility.

SolubilityEnhancement cluster_approaches Solubility Enhancement Strategies cluster_physicochemical cluster_formulation physicochemical Physicochemical Modification ph_adjustment pH Adjustment physicochemical->ph_adjustment co_solvents Co-solvents physicochemical->co_solvents particle_size Particle Size Reduction physicochemical->particle_size formulation Formulation Approaches cyclodextrins Cyclodextrin Complexation formulation->cyclodextrins solid_dispersion Solid Dispersions formulation->solid_dispersion nanoparticles Nanoparticle Formulation formulation->nanoparticles enhanced_solubility Enhanced Solubility & Bioavailability ph_adjustment->enhanced_solubility co_solvents->enhanced_solubility particle_size->enhanced_solubility cyclodextrins->enhanced_solubility solid_dispersion->enhanced_solubility nanoparticles->enhanced_solubility lometraline Poorly Soluble Lometraline HCl lometraline->physicochemical Modify Properties lometraline->formulation Encapsulate/Complex

Caption: Strategies for enhancing lometraline HCl solubility.

References

Technical Support Center: Synthesis of Lometraline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, peer-reviewed literature specifically addressing the optimization of lometraline (B1675045) hydrochloride synthesis is limited. This guide is based on established principles of organic synthesis and information available for structurally related aminotetralin derivatives, such as sertraline. The provided protocols and troubleshooting advice should be considered as a general framework and may require further optimization for specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for lometraline hydrochloride?

A1: A plausible and common approach for the synthesis of lometraline, an aminotetralin derivative, involves the reductive amination of a corresponding tetralone precursor. The general scheme involves reacting 8-chloro-5-methoxy-1-tetralone with dimethylamine (B145610) in the presence of a reducing agent. The resulting lometraline free base is then converted to its hydrochloride salt for improved stability and handling.

Q2: What are the critical parameters affecting the yield of the reductive amination step?

A2: The yield of the reductive amination is highly sensitive to several factors:

  • Choice of Reducing Agent: The reactivity and selectivity of the reducing agent are crucial.

  • Reaction Temperature: Temperature affects reaction kinetics and the formation of byproducts.

  • pH of the Reaction Medium: The pH must be controlled to facilitate imine formation without deactivating the amine.[1]

  • Solvent: The solvent influences the solubility of reactants and the reaction pathway.

  • Reaction Time: Sufficient time is required for the reaction to proceed to completion.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Minimizing impurities involves careful control of reaction conditions and purification strategies. Key considerations include:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.[2]

  • Temperature Control: Maintaining a stable and optimal reaction temperature can prevent the formation of thermally induced byproducts.[3]

  • Stoichiometry: Precise control of reactant stoichiometry can minimize unreacted starting materials and side products.

  • Purification: Effective purification of the crude product, for instance by column chromatography, is essential to remove impurities.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield of Lometraline Incomplete reaction.Optimize reaction time and temperature. Monitor reaction progress using TLC or LC-MS.
Suboptimal pH for imine formation.Adjust the pH of the reaction mixture. An acidic catalyst like acetic acid is often used.[1]
Ineffective reducing agent.Consider alternative reducing agents such as sodium triacetoxyborohydride (B8407120) (STAB) or catalytic hydrogenation.[1]
Moisture contamination.Ensure all glassware is thoroughly dried and use anhydrous solvents.[2]
Formation of Multiple Byproducts Unwanted side reactions.Lower the reaction temperature to improve selectivity.
Incorrect stoichiometry.Carefully control the molar ratios of the reactants.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.Choose a solvent in which the product has lower solubility for easier precipitation or extraction.
Inconsistent Results Variability in reagent quality.Use high-purity, anhydrous reagents and solvents.

Experimental Protocols

Protocol: Reductive Amination for the Synthesis of Lometraline

This protocol is a general guideline and may require optimization.

Materials:

  • 8-chloro-5-methoxy-1-tetralone

  • Dimethylamine (solution in THF or as a gas)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (solution in diethyl ether or isopropanol)

Procedure:

  • Dissolve 8-chloro-5-methoxy-1-tetralone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add dimethylamine (1.5 - 2.0 eq) to the solution, followed by acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude lometraline free base.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • For the hydrochloride salt formation, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete.

  • Filter the precipitate, wash with cold solvent, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of Reductive Amination

Parameter Condition A Condition B Condition C Expected Outcome on Yield
Reducing Agent NaBH₄NaBH(OAc)₃H₂/Pd-CNaBH(OAc)₃ is often milder and more selective, potentially leading to higher yields and fewer byproducts.[1]
Temperature 0 °CRoom Temperature50 °CLower temperatures may improve selectivity and reduce byproduct formation, but could require longer reaction times. Higher temperatures can accelerate the reaction but may lead to decomposition or side reactions.[]
Solvent DichloromethaneTetrahydrofuranMethanolAprotic solvents like DCM or THF are generally preferred for reductive aminations with borohydride (B1222165) reagents.
pH Acidic (pH 4-5)NeutralBasicA slightly acidic pH is generally optimal for imine formation.[1]

Visualizations

experimental_workflow cluster_synthesis Lometraline Synthesis start Start: 8-chloro-5-methoxy-1-tetralone reductive_amination Reductive Amination (Dimethylamine, STAB, DCM) start->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Column Chromatography workup->purification salt_formation Salt Formation (HCl) purification->salt_formation product This compound salt_formation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_reactions Significant Side Products? start->side_reactions No optimize_time_temp Increase Reaction Time/ Optimize Temperature incomplete_reaction->optimize_time_temp Yes check_reagents Verify Reagent Purity/ Activity incomplete_reaction->check_reagents No purification_issue Loss During Purification? side_reactions->purification_issue No optimize_conditions Adjust Stoichiometry/ Lower Temperature side_reactions->optimize_conditions Yes improve_purification Optimize Chromatography/ Crystallization purification_issue->improve_purification Yes

Caption: Troubleshooting guide for low yield in lometraline synthesis.

References

Technical Support Center: Lamotrigine Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Lometraline Hydrochloride: Initial searches for "this compound" yielded limited information, as its development was halted in early stages. It is highly probable that the query intended to be for "lamotrigine," a widely researched anticonvulsant and mood stabilizer. This technical support center will focus on lamotrigine (B1674446) to provide a comprehensive and valuable resource for researchers.

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with lamotrigine.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Aqueous Buffers

Question: My lamotrigine is precipitating out of my aqueous buffer during my experiment. How can I improve its solubility?

Answer:

Lamotrigine is known for its low aqueous solubility, which can be a significant hurdle in experimental setups.[1][2] Here are some potential causes and solutions:

  • Potential Cause: The pH of your buffer is not optimal for lamotrigine solubility. Lamotrigine's solubility is pH-dependent.[2]

    • Solution: Lamotrigine is slightly more soluble in acidic conditions. For instance, its solubility is 0.17 mg/mL in water at 25°C but increases to 4.1 mg/mL in 0.1 M HCl at the same temperature.[1] Consider using a buffer with a slightly acidic pH if your experimental parameters allow.

  • Potential Cause: You are exceeding the maximum aqueous solubility of lamotrigine.

    • Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into your aqueous buffer. Lamotrigine is soluble at approximately 10 mg/mL in DMSO and 2 mg/mL in ethanol.[3] When diluting, ensure the final concentration of the organic solvent is low enough to not affect your experimental system. For example, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a lamotrigine solubility of about 0.5 mg/ml.[3]

  • Potential Cause: The aqueous solution has been stored for too long.

    • Solution: It is recommended not to store aqueous solutions of lamotrigine for more than one day to avoid precipitation.[3] Prepare fresh dilutions from your stock solution for each experiment.

Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays

Question: I am observing high variability or unexpected outcomes in my cell-based assays with lamotrigine. What could be the cause?

Answer:

Inconsistent results in cell-based assays can stem from several factors related to lamotrigine's mechanism of action and handling.

  • Potential Cause: The slow action of lamotrigine may require longer incubation times.

    • Solution: Lamotrigine's primary mechanism involves the use- and voltage-dependent modulation of sodium channels, which may not produce an immediate, robust effect in all assay systems.[4] Consider extending your incubation times to allow for the drug to exert its full effect.

  • Potential Cause: The presence of other drugs or compounds in your culture media could be interacting with lamotrigine.

    • Solution: Lamotrigine's metabolism is significantly affected by other drugs. For example, valproic acid can increase its half-life, while drugs like carbamazepine (B1668303) and phenytoin (B1677684) can decrease it.[5][6] Ensure your experimental design accounts for any potential interactions if you are co-administering other compounds.

  • Potential Cause: The cell line you are using may not be ideal for observing lamotrigine's effects.

    • Solution: Lamotrigine's effects are most pronounced in excitable cells with voltage-gated sodium channels. Ensure your chosen cell line is appropriate for studying the intended biological pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of lamotrigine?

A1: Lamotrigine's primary mechanism of action is the blockade of voltage-sensitive sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters, primarily glutamate (B1630785) and aspartate.[4][][8] It also has some effects on calcium channels and weakly inhibits the serotonin (B10506) 5-HT3 receptor.[4][9]

Q2: How should I prepare a stock solution of lamotrigine?

A2: A stock solution of lamotrigine can be made by dissolving it in an organic solvent such as DMSO or ethanol.[3] It is recommended to purge the solvent with an inert gas before dissolving the lamotrigine.[3] The solid form of lamotrigine is stable for at least 4 years when stored at -20°C.[3]

Q3: What are the key stability considerations for lamotrigine in experimental settings?

A3: While solid lamotrigine is stable, its aqueous solutions are not recommended for storage for more than a day.[3] For longer-term storage, it is best to keep it as a stock solution in an organic solvent at -20°C. In some extemporaneously prepared oral suspensions, lamotrigine has been shown to be stable for up to 91 days at 4 and 25 °C.[10][11]

Q4: Are there any known assay interferences with lamotrigine?

A4: Yes, lamotrigine has been reported to interfere with urine drug screenings, potentially causing false-positive results for phencyclidine (PCP).[12] This is an important consideration in clinical and toxicological studies.

Data Presentation

Table 1: Solubility of Lamotrigine

SolventSolubilityTemperature
Water0.17 mg/mL25°C[1]
0.1 M HCl4.1 mg/mL25°C[1]
Ethanol~2 mg/mLNot Specified[3]
DMSO~10 mg/mLNot Specified[3]
Dimethyl formamide (B127407) (DMF)~10 mg/mLNot Specified[3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLNot Specified[3]

Table 2: Pharmacokinetic Interactions of Lamotrigine

Co-administered DrugEffect on Lamotrigine Half-life
Phenytoin, Carbamazepine, PhenobarbitoneDecreases half-life to ~12 hours[5]
ValproateIncreases half-life to ~60 hours[5]

Experimental Protocols

Protocol 1: Preparation of Lamotrigine Stock Solution

  • Weigh the desired amount of solid lamotrigine in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10 mg/mL.

  • Vortex thoroughly until the lamotrigine is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Visualizations

Lamotrigine Lamotrigine Na_Channel Voltage-Gated Sodium Channel Lamotrigine->Na_Channel Inhibits Ca_Channel Voltage-Gated Calcium Channel Lamotrigine->Ca_Channel Inhibits Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Promotes Ca_Channel->Glutamate_Release Promotes Neuronal_Excitation Decreased Neuronal Excitability Glutamate_Release->Neuronal_Excitation Leads to

Caption: Simplified signaling pathway of Lamotrigine.

Start Precipitation observed in aqueous buffer Check_pH Is the buffer pH slightly acidic? Start->Check_pH Check_Concentration Is the final concentration below 0.17 mg/mL? Check_pH->Check_Concentration Yes Adjust_pH Adjust buffer to a lower pH Check_pH->Adjust_pH No Use_Stock Prepare a stock solution in DMSO Check_Concentration->Use_Stock No Dilute Dilute stock into buffer immediately before use Check_Concentration->Dilute Yes Use_Stock->Dilute Adjust_pH->Check_Concentration End Solubility issue resolved Dilute->End

Caption: Troubleshooting workflow for solubility issues.

Problem Problem Inconsistent assay results Cause Potential Causes Slow drug action Drug interactions Inappropriate cell line Problem->Cause Solution Solutions Increase incubation time Account for interactions Use excitable cell line Cause->Solution

Caption: Logical relationship for inconsistent results.

References

Technical Support Center: Optimizing Lometraline Hydrochloride Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lometraline (B1675045) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with lometraline hydrochloride in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental results.

Troubleshooting Guide: Common Stability Issues

Researchers may encounter several issues when preparing and storing this compound solutions. The following table summarizes common problems, their potential causes, and recommended solutions.

Issue Observed Potential Cause Recommended Solution
Precipitation in aqueous solution Exceeded solubility limit at a given pH or temperature.Confirm the solubility of this compound in your specific buffer system. Consider using a co-solvent like DMSO for initial stock solutions before further dilution in aqueous media.
Discoloration of the solution Degradation of the compound, possibly due to light exposure or oxidation.Prepare solutions fresh and protect from light by using amber vials or covering containers with aluminum foil.[1] Consider purging the solution and headspace with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Loss of potency over a short period Chemical instability under the current storage conditions (e.g., inappropriate temperature or pH).For short-term storage (days to weeks), keep solutions at 0-4°C.[1] For longer-term storage (months), aliquot and store at -20°C or -80°C.[1][2] Evaluate the pH of your solution, as significant deviations from neutral may accelerate hydrolysis.
Appearance of new peaks in HPLC analysis Degradation of this compound.Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This will help in monitoring the stability of your solutions accurately.
Inconsistent analytical results Adsorption of the compound to container surfaces or interaction with excipients.Use low-adsorption vials (e.g., silanized glass or polypropylene). If using excipients, conduct compatibility studies to ensure they do not promote degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage (months to years), it is recommended to store solid this compound at -20°C in a dry and dark place.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The compound is generally stable for a few weeks at ambient temperature, such as during shipping.[1]

Q2: In which solvents is this compound soluble?

This compound is reported to be soluble in DMSO.[1] For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.

Q3: How long can I store a stock solution of this compound?

Stock solutions in DMSO can be stored at -20°C for several months.[1] One supplier suggests that solutions in a solvent can be stored at -80°C for up to a year.[2] However, it is always best practice to qualify the stability of your specific solutions under your experimental conditions.

Q4: What factors can affect the stability of this compound in solution?

Several factors can influence the stability of this compound in solution, including:

  • Temperature: Higher temperatures generally accelerate degradation.

  • pH: The stability of the compound can be pH-dependent. Extremes in pH may lead to hydrolysis.

  • Light: Exposure to UV or visible light can cause photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Excipients: Some excipients may be incompatible and can accelerate degradation.

Q5: How can I determine if my analytical method is stability-indicating?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. To demonstrate that a method is stability-indicating, forced degradation studies are performed.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for defined periods (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute it to the target concentration for analysis.

    • Basic Hydrolysis: Repeat the process using 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the sample at room temperature for a defined period, withdrawing samples at various time points for analysis.

    • Thermal Degradation: Incubate a solution of this compound at an elevated temperature (e.g., 70°C). Withdraw samples at different time points, cool to room temperature, and dilute for analysis.

    • Photolytic Degradation: Expose a solution of this compound in a photostable, transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines). Keep a control sample protected from light.

  • Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and quantify this compound and its degradation products.

Protocol for Developing a Stability-Indicating HPLC Method
  • Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Chromatographic Conditions Optimization:

    • Adjust the mobile phase composition (organic vs. aqueous ratio) and pH to achieve good retention and peak shape for the parent drug.

    • Test both isocratic and gradient elution modes to achieve the best separation.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength for optimal sensitivity.

  • Method Optimization for Stability Indication:

    • Inject a mixture of the stressed (degraded) samples from the forced degradation study.

    • Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate resolution between the parent drug peak and all degradation product peaks. The goal is to demonstrate that the method can separate all potential impurities.

Visual Guides

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution start Instability Observed (e.g., precipitation, new peaks) check_solubility Exceeded Solubility? start->check_solubility Precipitate Observed check_conditions Improper Storage (Temp, Light, pH)? start->check_conditions Degradation Observed check_compatibility Excipient Interaction? start->check_compatibility Inconsistent Results check_solubility->check_conditions No adjust_conc Adjust Concentration or Use Co-solvent check_solubility->adjust_conc Yes check_conditions->check_compatibility No optimize_storage Optimize Storage (Temp: -20°C, Protect from Light) check_conditions->optimize_storage Yes conduct_compatibility Conduct Compatibility Studies check_compatibility->conduct_compatibility Yes perform_forced_degradation Perform Forced Degradation Study check_compatibility->perform_forced_degradation No

Troubleshooting workflow for this compound instability.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome prep_stock Prepare Lometraline HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (70°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Identify Degradation Products & Understand Degradation Pathways analysis->outcome

References

interpreting unexpected results with lometraline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lometraline (B1675045) hydrochloride. Given that lometraline hydrochloride is an investigational compound with limited publicly available data, this guide addresses plausible unexpected results based on its chemical structure as an aminotetralin derivative and its relationship to other monoamine reuptake inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism of action for this compound?

A1: this compound was initially investigated for several neuropsychiatric indications.[1] As a structural precursor to tametraline (B1329939) (a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor) and sertraline (B1200038) (a selective serotonin (B10506) reuptake inhibitor), its primary mechanism is hypothesized to be the inhibition of one or more monoamine transporters (e.g., SERT, DAT, NET).[1] However, early clinical studies were suspended due to a lack of observed psychoactivity at the doses tested.[1]

Q2: We are observing lower-than-expected potency in our serotonin reuptake inhibition assay. Is this consistent with known data?

A2: This is a plausible outcome. While related to the potent SSRI sertraline, structural modifications can dramatically alter potency and selectivity. Early clinical trials with lometraline were discontinued (B1498344) due to a lack of psychoactivity, which could be indicative of lower-than-anticipated potency at its intended targets in vivo.[1] It is crucial to verify the integrity and concentration of your compound stock and compare your results with a known, potent inhibitor as a positive control.

Q3: Our in-vitro assays show moderate potency at the dopamine transporter (DAT), but we see no corresponding stimulant-like effects in our behavioral model. Why might this be?

A3: There are several potential reasons for this discrepancy. This compound may have poor blood-brain barrier penetration, leading to insufficient target engagement in the central nervous system. Alternatively, it could be rapidly metabolized into inactive compounds. Pharmacokinetic studies would be necessary to determine the exposure of the parent compound in the brain. It's also possible that this compound has off-target effects that counteract the stimulant effects of DAT inhibition.

Q4: We've noted some unexpected cytotoxicity in our cell-based assays at higher concentrations. Is this a known issue?

A4: There is no specific public data on the cytotoxicity of this compound. However, off-target effects are common with investigational compounds.[2] Cytotoxicity could be due to interaction with unintended cellular targets, mitochondrial dysfunction, or induction of apoptosis. It is recommended to perform a dose-response curve to determine the therapeutic window and to investigate potential mechanisms of cell death.

Troubleshooting Guides

Issue 1: Inconsistent Results in Radioligand Binding Assays

You are observing high variability in the calculated inhibition constant (Ki) for this compound at the serotonin transporter (SERT).

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Confirm the purity and identity of your this compound stock using techniques like HPLC and mass spectrometry.

    • Ensure proper storage conditions (e.g., temperature, light protection) to prevent degradation.

  • Check Experimental Conditions:

    • Ensure consistent buffer composition, pH, and incubation times across experiments.

    • Validate the performance of your radioligand (e.g., [³H]-citalopram for SERT) by running a saturation binding experiment to confirm its affinity (Kd) and density of binding sites (Bmax).

  • Positive Control:

    • Always include a known, potent inhibitor of SERT (e.g., sertraline) as a positive control in each assay plate. The IC50 for the control should be within the expected range.

Hypothetical Data Comparison:

CompoundExpected Kᵢ (nM) for SERTObserved Kᵢ (nM) - Lab AObserved Kᵢ (nM) - Lab B
Sertraline (Control)0.5 - 2.01.5 ± 0.31.8 ± 0.4
Lometraline HCl10 - 5025 ± 15150 ± 75

This table illustrates a scenario where Lab B observes significantly lower potency and higher variability, suggesting a potential issue with their assay conditions or compound handling.

Issue 2: Lack of In-Vivo Efficacy Despite In-Vitro Potency

Your in-vitro data suggests this compound is a moderate inhibitor of the norepinephrine transporter (NET), but you observe no effect in a rodent model of depression (e.g., forced swim test).

Troubleshooting Workflow:

G cluster_0 Troubleshooting In-Vivo Efficacy A In-Vitro Potency Confirmed B Assess Pharmacokinetics (PK) A->B D Consider Off-Target Effects A->D C Measure Brain Exposure B->C Low Plasma Levels? G Hypothesis: Rapid Metabolism B->G E Evaluate Target Engagement C->E Adequate Brain Levels? F Hypothesis: Poor BBB Penetration C->F H Hypothesis: Antagonistic Off-Target Action D->H I Hypothesis: Insufficient Target Occupancy E->I J Conclusion F->J G->J H->J I->J G cluster_0 Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Ligands, Compound) plate Plate Assay Components (Total, Non-Specific, Test) prep->plate incubate Incubate plate->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal presynaptic { Presynaptic Neuron | Tyrosine -> L-DOPA -> Dopamine/Norepinephrine Tryptophan -> 5-HTP -> Serotonin} vesicle Vesicle presynaptic->vesicle Packaging synaptic_cleft Synaptic Cleft (Neurotransmitter) vesicle->synaptic_cleft Release transporter Monoamine Transporter (SERT/DAT/NET) transporter->presynaptic Recycling postsynaptic { Postsynaptic Neuron |  G-Protein Coupled Receptors} synaptic_cleft->transporter Reuptake synaptic_cleft->postsynaptic:f1 Binding lometraline Lometraline HCl lometraline->transporter Inhibition

References

Technical Support Center: Lometraline Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Lometraline (B1675045) Hydrochloride in cell-based assays. Given that lometraline hydrochloride was studied some time ago and is a precursor to more well-known compounds like sertraline (B1200038), specific data on its activity in modern cell-based assays is limited.[1] This guide therefore combines general principles of troubleshooting small molecule inhibitors with specific considerations derived from its structural relationship to aminotetralin derivatives and selective serotonin (B10506) reuptake inhibitors (SSRIs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is an aminotetralin derivative originally investigated as a potential antipsychotic and antidepressant.[1] While its precise molecular targets in a research context are not extensively documented, its structural similarity to tametraline (B1329939) and sertraline suggests it may act as an inhibitor of monoamine reuptake, such as for dopamine, norepinephrine, and serotonin.[1] When using this compound in cell-based assays, it is crucial to empirically determine its activity and specificity in your system of interest.

Q2: How should I prepare and store this compound for cell-based assays?

A2: this compound is typically supplied as a solid powder. For storage, it should be kept in a dry, dark place at 0-4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years).[2] Stock solutions are commonly prepared in a solvent like DMSO.[2] It is recommended to prepare high-concentration stock solutions and then dilute them in your cell culture medium to the final desired concentration. Always check for solubility and stability of the compound in your specific cell culture medium, as precipitation or degradation can be a source of experimental variability.[3]

Q3: What are the initial signs of potential off-target effects in my cell-based assays?

A3: Common indicators that you may be observing off-target effects include:

  • Unexpected Cellular Toxicity: Significant cell death or morphological changes at concentrations where a specific on-target effect is expected.[4]

  • Inconsistent Results: Using a structurally different inhibitor for the same presumed target produces a different or no phenotype.[4]

  • High Effective Concentration: The concentration required to see an effect in your cellular assay is significantly higher than its known biochemical potency (if available).[4]

  • Discrepancy with Genetic Validation: The phenotype observed with this compound differs from the phenotype seen when the putative target protein is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR).[4]

Troubleshooting Guide

Unexpected or inconsistent results are common when working with small molecule inhibitors. The following table outlines potential problems, their causes, and suggested solutions when using this compound in cell-based assays.

Symptom Potential Cause Suggested Solution
No observable effect Compound Inactivity: The compound may have degraded due to improper storage or handling.Verify the integrity of the compound. Prepare fresh stock solutions. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Solubility Issues: The compound may have precipitated out of the cell culture medium.Visually inspect the medium for precipitates. Test the solubility of the compound in your specific medium at the desired concentration. Consider using a lower percentage of DMSO in the final dilution.[3][5]
Incorrect Concentration: The concentration used may be too low to elicit a response.Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay.
Cell Permeability: The compound may not be effectively entering the cells.While many small molecules are cell-permeable, this can vary. Consider using cell permeability assays if this is a concern.[5]
High background or non-specific effects Off-Target Effects: The compound may be interacting with other proteins in the cell, leading to unintended biological consequences.[4][6]Lower the concentration of the compound. Use a more specific inhibitor if one is available. Validate your findings with a secondary, structurally unrelated inhibitor and genetic approaches (siRNA, CRISPR).[4]
Compound Interference: The compound itself may interfere with the assay readout (e.g., autofluorescence).Run a control with the compound in a cell-free version of your assay to check for interference.
High variability between replicates Inconsistent Dosing: Inaccurate pipetting or uneven distribution of the compound in multi-well plates.Ensure proper mixing of the compound in the medium before adding it to the cells. Use calibrated pipettes and proper technique.
Cell Health and Density: Variations in cell health or seeding density across wells.Standardize your cell culture and plating procedures. Ensure even cell distribution when seeding plates.
Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile water or media to minimize evaporation.
Unexpected cytotoxicity High Compound Concentration: The concentration used may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of the compound for your specific cell line.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent is well-tolerated by your cells (typically <0.5% for DMSO). Run a solvent-only control.
Off-Target Toxicity: The observed cell death may be due to the compound hitting unintended, essential cellular targets.[6]Investigate the mechanism of cell death. As with other off-target effects, validation with alternative inhibitors and genetic methods is crucial.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration (Dose-Response Curve)

This protocol outlines the steps to determine the effective concentration range of this compound for your cell-based assay.

  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment and assay readout.

  • Compound Preparation: Prepare a series of dilutions of your this compound stock solution in cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a broad range of concentrations (e.g., from 100 µM down to 1 nM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control if available.

  • Incubation: Incubate the cells for the desired treatment duration. This will be assay-dependent.

  • Assay Readout: Perform your specific cell-based assay (e.g., proliferation assay, reporter gene assay, etc.).

  • Data Analysis: Plot the assay response against the log of the compound concentration. Use a non-linear regression model to fit the data and determine the EC50 or IC50 value.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol is for evaluating the cytotoxic effects of this compound.

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Incubation: Incubate the cells with the compound for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration. Plot cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

Hypothetical Signaling Pathway for an Aminotetralin Derivative

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an aminotetralin derivative like this compound, based on the known actions of related compounds like SSRIs which can influence neurotrophic factor signaling.[7][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERT Serotonin Transporter (SERT) Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Akt Akt Akt->CREB BDNF_Gene BDNF Gene CREB->BDNF_Gene Activates Transcription BDNF_Protein BDNF Protein (Pro-survival, Neurogenesis) BDNF_Gene->BDNF_Protein Translation Lometraline Lometraline HCl Lometraline->SERT Inhibits Serotonin Serotonin Serotonin->Receptor Start Start: Unexpected Result Check_Solubility Check Compound Solubility & Stability Start->Check_Solubility Dose_Response Perform Dose-Response Curve Check_Solubility->Dose_Response OK Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Dose_Response->Cytotoxicity_Assay Validate_Target Validate On-Target Effect Cytotoxicity_Assay->Validate_Target Concentration Optimized Secondary_Inhibitor Use Structurally Different Inhibitor Validate_Target->Secondary_Inhibitor Not Validated Optimized Optimized Assay Conditions Validate_Target->Optimized Validated Genetic_Validation Use Genetic Method (siRNA, CRISPR) Secondary_Inhibitor->Genetic_Validation Conclusion Conclusion: Off-Target Effect Likely Genetic_Validation->Conclusion

References

Lometraline Hydrochloride Purity Assessment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lometraline (B1675045) Hydrochloride Purity Assessment. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with determining the purity of lometraline hydrochloride. Given the limited specific public data on this compound, this guide draws upon established analytical principles and data from the closely related aminotetralin derivative, sertraline (B1200038) hydrochloride, to provide robust troubleshooting and frequently asked questions (FAQs).

Disclaimer: The following information is intended as a technical guide and should be supplemented with in-house experimental data and validation. Methodologies and potential impurities are based on the chemical structure of this compound and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in assessing the purity of this compound?

The primary challenges in assessing the purity of this compound are likely to be similar to those for other aminotetralin derivatives and include:

  • Chiral Purity: this compound possesses a stereocenter, meaning it can exist as different enantiomers. It is crucial to quantify the desired enantiomer and any chiral impurities, as different enantiomers can have varied pharmacological and toxicological profiles.[1][2][3]

  • Polymorphism: Hydrochloride salts of active pharmaceutical ingredients can often exist in different crystalline forms, or polymorphs.[4] These polymorphs can have different physical properties, such as solubility and stability, which can impact bioavailability.

  • Process-Related Impurities: Impurities from the synthetic route, such as starting materials, intermediates, and by-products, may be present in the final product.

  • Degradation Products: this compound may degrade under certain conditions (e.g., acid, base, oxidation, light, heat), leading to the formation of degradation products that need to be identified and quantified.[5][6][7]

Q2: What analytical techniques are most suitable for this compound purity assessment?

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for purity assessment.[2][8] Specifically:

  • Reversed-Phase HPLC (RP-HPLC) with UV detection is a robust method for quantifying the main component and any related substances. A stability-indicating method should be developed to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.[5][8]

  • Chiral HPLC is essential for determining the enantiomeric purity. This typically involves the use of a chiral stationary phase (CSP).[1][2][3]

  • Gas Chromatography (GC) may also be used, particularly for the analysis of residual solvents and certain volatile impurities.

  • Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification of unknown impurities and degradation products.

Q3: What are the potential impurities I should be looking for?

Based on the structure of lometraline and common impurities found in related compounds like sertraline, potential impurities could include:

  • Enantiomeric Impurity: The undesired enantiomer of lometraline.

  • Diastereomeric Impurities: If additional chiral centers are introduced during synthesis.

  • Starting Material and Intermediates: Unreacted starting materials or intermediates from the synthesis process.

  • By-products: Compounds formed from side reactions during synthesis. For example, isomers with different substitution patterns on the aromatic ring could potentially be formed.

  • Degradation Products: Products of hydrolysis, oxidation, or photolysis.

Troubleshooting Guides

HPLC Method Development and Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration.- Use a mobile phase additive (e.g., triethylamine) to mask active sites on the stationary phase.
Co-elution of impurities with the main peak - Insufficient chromatographic resolution.- Optimize the mobile phase composition (e.g., organic solvent ratio, pH).- Try a different stationary phase with alternative selectivity.- Adjust the column temperature.
Inconsistent retention times - Fluctuation in mobile phase composition.- Column temperature variation.- Column degradation.- Ensure proper mobile phase mixing and degassing.- Use a column oven for temperature control.- Use a guard column and ensure the mobile phase pH is within the stable range for the column.
Failure to separate enantiomers in chiral HPLC - Incorrect chiral stationary phase (CSP).- Unsuitable mobile phase.- Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).- Optimize the mobile phase (e.g., organic modifier, additives like acids or bases).

Experimental Protocols

General Stability-Indicating RP-HPLC Method

This is a general protocol that would require optimization and validation for this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 220 nm or a wavelength of maximum absorbance for lometraline).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., mobile phase A/B mixture) to a concentration of approximately 1 mg/mL.

Forced Degradation Studies

To ensure the analytical method is stability-indicating, forced degradation studies should be performed.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light.

Quantitative Data Summary

The following table provides hypothetical acceptance criteria for impurities in this compound, based on typical ICH guidelines for new drug substances. Actual limits must be established based on safety and clinical data.

Impurity Type Hypothetical Acceptance Criteria
Any single unknown impurity≤ 0.10%
Total impurities≤ 1.0%
Enantiomeric impurityTo be determined based on pharmacological data

Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Reporting prep Lometraline HCl Sample rphplc RP-HPLC for Assay and Related Substances prep->rphplc chiralhplc Chiral HPLC for Enantiomeric Purity prep->chiralhplc gc GC for Residual Solvents prep->gc analysis Quantification of Impurities and Degradants rphplc->analysis chiralhplc->analysis gc->analysis report Purity Report analysis->report

Caption: Workflow for Lometraline HCl Purity Assessment.

Hypothetical Degradation Pathway of Lometraline

G cluster_0 Degradation Conditions cluster_1 Potential Degradation Products lometraline Lometraline hydrolysis Hydrolysis (Acid/Base) lometraline->hydrolysis oxidation Oxidation (e.g., H2O2) lometraline->oxidation photolysis Photolysis (UV/Vis Light) lometraline->photolysis demethylation N-demethylated Product hydrolysis->demethylation Potential Pathway oxidation_prod N-oxide Product oxidation->oxidation_prod Potential Pathway dehalogenation Dechlorinated Product photolysis->dehalogenation Potential Pathway

Caption: Hypothetical Degradation Pathways for Lometraline.

References

adjusting pH for optimal lometraline hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of lometraline (B1675045) hydrochloride, with a focus on pH adjustment for enhanced activity.

Frequently Asked Questions (FAQs)

Q1: What is the importance of pH when working with lometraline hydrochloride?

The pH of a solution is a critical factor that can significantly influence the solubility, stability, and biological activity of this compound.[1][2][3] As an aminotetralin derivative, this compound's amine group can be protonated or deprotonated depending on the pH. This ionization state affects its solubility in aqueous solutions and its ability to interact with its biological targets.[2][3] Adjusting the pH to an optimal range is crucial for ensuring consistent and reliable experimental results.

Q2: What is the pKa of this compound and how does it affect its properties?

  • Below the pKa (acidic pH): The amine group of lometraline will be predominantly protonated (ionized), leading to higher aqueous solubility.

  • Above the pKa (alkaline pH): Lometraline will be in its non-ionized (free base) form, which is typically less soluble in aqueous solutions but may have higher membrane permeability.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For most biological experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in an appropriate aqueous buffer at the target pH.

Q4: How does pH affect the stability of this compound solutions?

The stability of amine-containing compounds can be pH-dependent. Extreme pH values (highly acidic or highly alkaline) and exposure to light can potentially lead to degradation over time. It is recommended to prepare fresh solutions for experiments and to store stock solutions at -20°C or -80°C for long-term stability.[1] A stability study for sertraline (B1200038), a related compound, showed it to be highly stable under forced alkaline, acidic, or photolytic degradation conditions, suggesting that lometraline may also possess good stability.[5]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffer
  • Cause: The pH of the aqueous buffer may be too high (alkaline), causing the lometraline to convert to its less soluble free base form. The concentration of this compound may also be too high for the selected buffer and pH.

  • Solution:

    • Lower the pH: Adjust the pH of your buffer to a more acidic range (e.g., pH 4-6) using a suitable acidifying agent (see Table 2). This will favor the protonated, more soluble form of the compound.

    • Decrease the Concentration: Reduce the final concentration of this compound in your experimental setup.

    • Use a Co-solvent: In some cases, the addition of a small percentage of an organic co-solvent (e.g., ethanol, propylene (B89431) glycol) to the aqueous buffer can improve solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.

Issue 2: Inconsistent or Low Biological Activity Observed in Experiments
  • Cause: The pH of the experimental medium may not be optimal for the biological activity of lometraline. The ionization state of the molecule can affect its binding to its target protein.

  • Solution:

    • Perform a pH Optimization Study: Test the activity of this compound across a range of pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) to determine the optimal pH for your specific assay.

    • Ensure pH Stability: Verify that the pH of your experimental medium remains stable throughout the duration of your experiment. Buffering capacity may need to be adjusted.

    • Consider Cell Culture Medium pH: For cell-based assays, remember that the pH of standard cell culture medium is typically around 7.2-7.4. The final concentration of your acidic or basic stock solution should not significantly alter the pH of the culture medium.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₃H₁₈ClNO (free base)[6]
Molecular Weight 239.74 g/mol (free base)[6]
276.20 g/mol (hydrochloride salt)[1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Estimated pKa ~9.16 (based on sertraline)[4]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[1]

Table 2: Common pH Adjusting Agents for Experimental Buffers

Agent TypeExamples
Acidifying Agents Hydrochloric Acid (HCl), Citric Acid, Acetic Acid
Alkalizing Agents Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Bicarbonate

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Working Solution
  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare the Aqueous Buffer: Prepare your desired experimental buffer (e.g., Phosphate Buffered Saline - PBS, Tris buffer) at the target pH.

  • pH Adjustment (if necessary):

    • To lower the pH, add a dilute solution of a suitable acidifying agent (e.g., 0.1 M HCl) dropwise while monitoring the pH with a calibrated pH meter.

    • To raise the pH, add a dilute solution of a suitable alkalizing agent (e.g., 0.1 M NaOH) dropwise while monitoring the pH.

  • Prepare the Working Solution: Dilute the this compound stock solution into the pH-adjusted aqueous buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.

  • Verify Final pH: After adding the this compound solution, re-check the pH of the final working solution and adjust if necessary.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_ph_adjustment pH Adjustment cluster_final_prep Final Working Solution cluster_assay Experiment stock Prepare 10 mM Lometraline HCl in DMSO Stock Solution dilute Dilute Stock to Final Concentration in Buffer stock->dilute buffer Prepare Aqueous Buffer (e.g., PBS) check_ph Check Buffer pH buffer->check_ph adjust_ph Adjust pH with Acid/Base check_ph->adjust_ph If not at target pH check_ph->dilute If at target pH adjust_ph->dilute final_check Verify Final pH dilute->final_check assay Perform Biological Assay final_check->assay

Caption: Workflow for preparing pH-adjusted this compound solutions.

signaling_pathway cluster_membrane Synaptic Cleft & Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron lometraline Lometraline HCl transporter Monoamine Transporter (e.g., SERT, DAT, NET) lometraline->transporter Blocks vesicle Synaptic Vesicle monoamine Monoamine (e.g., Serotonin) vesicle->monoamine Release monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binds signaling Downstream Signaling Cascades receptor->signaling response Cellular Response (e.g., Antidepressant Effect) signaling->response

Caption: Postulated signaling pathway for lometraline as a monoamine reuptake inhibitor.

References

Validation & Comparative

In Vitro Efficacy of Lometraline Hydrochloride vs. Sertraline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In contrast, sertraline (B1200038), a widely prescribed antidepressant, has been the subject of numerous in vitro studies elucidating its mechanism of action and pharmacological profile. This guide provides a comprehensive overview of the in vitro efficacy of sertraline, supported by experimental data and methodologies from published research.

Sertraline: In Vitro Pharmacological Profile

Sertraline's primary mechanism of action is the potent and selective inhibition of the serotonin (B10506) transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft.[2][3] Its in vitro activity has been characterized through various assays, including radioligand binding studies and neurotransmitter uptake inhibition assays.

The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of sertraline for the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. Lower values indicate greater potency.

TransporterAssay TypeSpeciesKi (nM)IC50 (nM)Reference
SERT BindingHuman0.29 - 2.6
UptakeHuman0.51 - 4.4
DAT BindingHuman25 - 106
UptakeHuman25 - 240[4][5]
NET BindingHuman4.2 - 420
UptakeHuman4.2 - 62[5]

Note: Ki and IC50 values can vary depending on the specific experimental conditions, such as tissue preparation, radioligand used, and assay temperature.

Sertraline demonstrates high affinity and selectivity for SERT over DAT and NET.[4] While it does exhibit some activity at the dopamine transporter at higher concentrations, its primary therapeutic effect is attributed to its potent inhibition of serotonin reuptake.[2]

Experimental Methodologies

The in vitro efficacy of sertraline is typically evaluated using the following key experimental protocols:

Objective: To determine the binding affinity (Ki) of sertraline for monoamine transporters (SERT, DAT, NET).

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the recombinant human transporter (e.g., HEK293 cells) or from specific brain regions (e.g., rat striatum for DAT, rat cortex for NET, rat brain for SERT).

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET) and varying concentrations of sertraline.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of sertraline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To measure the functional potency (IC50) of sertraline to inhibit the uptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

General Protocol:

  • Synaptosome or Cell Preparation: Synaptosomes are prepared from specific brain regions, or cells expressing the human transporters are cultured.

  • Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of sertraline.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]-serotonin, [³H]-dopamine, [³H]-norepinephrine) is added to initiate the uptake process.

  • Uptake Termination: After a defined incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by liquid scintillation counting.

  • Data Analysis: The concentration of sertraline that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined.

Signaling Pathway and Mechanism of Action of Sertraline

Sertraline's therapeutic effects are initiated by its direct interaction with the serotonin transporter. The following diagram illustrates the primary mechanism of action of sertraline at the synaptic level.

Sertraline_Mechanism_of_Action Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic->Serotonin Release Signal Signal Transduction Postsynaptic->Signal Activates SynapticCleft Synaptic Cleft Receptor 5-HT Receptor SynapticCleft->Receptor Binds to SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Sertraline Sertraline Sertraline->SERT

Caption: Mechanism of action of Sertraline.

This diagram illustrates that by blocking the serotonin transporter (SERT) on the presynaptic neuron, sertraline prevents the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission.

Conclusion

While a direct in vitro efficacy comparison between lometraline (B1675045) hydrochloride and sertraline is not feasible due to the absence of published data for lometraline, the pharmacological profile of sertraline is well-established. Sertraline acts as a potent and selective serotonin reuptake inhibitor, a characteristic that has been extensively quantified through in vitro binding and functional assays. The detailed experimental protocols and the established mechanism of action provide a solid foundation for understanding the in vitro efficacy of sertraline. Future research, should it become available, on the in vitro properties of lometraline would be necessary to draw any meaningful comparisons.

References

A Comparative Analysis of Lometraline and Other Aminotetralins for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the pharmacological profiles of lometraline (B1675045), sertraline (B1200038), and paroxetine (B1678475), focusing on their mechanisms of action as monoamine reuptake inhibitors. This guide provides a comparative overview of their chemical structures, receptor binding affinities, and functional activities, supported by detailed experimental protocols and pathway visualizations.

The aminotetralin class of compounds has been a fertile ground for the discovery of novel therapeutics targeting the central nervous system. Lometraline, an early aminotetralin derivative, played a pivotal role in the developmental lineage of one of the most widely prescribed antidepressants, sertraline. This guide offers a comparative analysis of lometraline, sertraline, and another prominent selective serotonin (B10506) reuptake inhibitor (SSRI), paroxetine, to provide researchers and drug development professionals with a comprehensive understanding of their pharmacological nuances.

Chemical Structures and Heritage

Lometraline (developmental code name CP-14,368) was initially investigated by Pfizer as a potential antipsychotic and antiparkinsonian agent.[1] While its development for these indications was suspended, further structural modifications led to the synthesis of tametraline (B1329939), a potent norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, and subsequently to sertraline, a potent and selective serotonin reuptake inhibitor (SSRI).[1] This developmental trajectory highlights the chemical plasticity of the aminotetralin scaffold and its potential for yielding compounds with diverse pharmacological profiles.

Sertraline and paroxetine are both established SSRIs, though they belong to different chemical classes, with sertraline being a naphthylamine derivative and paroxetine a phenylpiperidine derivative. Their clinical efficacy in treating depressive and anxiety disorders is well-documented.

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for these compounds is the inhibition of monoamine transporters, specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By blocking these transporters, they increase the synaptic concentration of their respective neurotransmitters, thereby enhancing monoaminergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Synaptic_Cleft_Pre Vesicle->Synaptic_Cleft_Pre Release MAO MAO Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Serotonin (5-HT)->Vesicle Serotonin (5-HT)->MAO Metabolism SERT SERT Synaptic_Cleft_Pre->SERT Reuptake 5-HT_in_cleft 5-HT Synaptic_Cleft_Pre->5-HT_in_cleft SERT->Serotonin (5-HT) Synaptic_Cleft_Post 5-HT_Receptor 5-HT Receptor Synaptic_Cleft_Post->5-HT_Receptor 5-HT_in_cleft->Synaptic_Cleft_Post Lometraline Lometraline Lometraline->SERT Inhibition Sertraline Sertraline Sertraline->SERT Inhibition Paroxetine Paroxetine Paroxetine->SERT Inhibition Signaling_Cascade Signaling_Cascade 5-HT_Receptor->Signaling_Cascade Activation Neuronal_Response Neuronal_Response Signaling_Cascade->Neuronal_Response

Fig 1. Mechanism of Action of Aminotetralins on Serotonergic Synapse.

Comparative Pharmacological Profile

Sertraline is a potent and selective inhibitor of SERT, with weaker effects on NET and DAT. Paroxetine is also a highly potent and selective SERT inhibitor.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Lometraline Data not availableData not availableData not available
Sertraline ~0.2-2.2~420-540~25-56
Paroxetine ~0.1-1.1~40-50~260-490

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. The data for lometraline is currently unavailable in publicly accessible literature.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

1. Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands: [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT.

  • Non-specific binding competitors: 10 µM Sertraline for SERT, 10 µM Desipramine for NET, 10 µM GBR 12909 for DAT.

  • Test compounds (Lometraline, Sertraline, Paroxetine) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

2. Methods:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration.

  • Assay: In a 96-well plate, add membrane preparation, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or test compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 expressing SERT/NET/DAT) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Competitors, Test Compounds) Reagent_Prep->Incubation Filtration Filtration (Separate bound/free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Calculate_Specific_Binding Calculate Specific Binding Scintillation_Counting->Calculate_Specific_Binding Determine_IC50 Determine IC50 Calculate_Specific_Binding->Determine_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calculate_Ki

Fig 2. Workflow for Radioligand Binding Assay.
Monoamine Transporter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.

1. Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Assay buffer: Krebs-Ringer-HEPES buffer (KRH).

  • Radiolabeled substrates: [³H]Serotonin for SERT, [³H]Norepinephrine for NET, [³H]Dopamine for DAT.

  • Test compounds at various concentrations.

  • 96-well cell culture plates.

  • Scintillation fluid and counter.

2. Methods:

  • Cell Plating: Plate cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash cells with KRH buffer and pre-incubate with the test compound or vehicle for 10-20 minutes at 37°C.

  • Uptake: Initiate uptake by adding the radiolabeled substrate and incubate for a short period (e.g., 1-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of uptake (IC50).

Conclusion

Lometraline represents an important historical stepping stone in the development of modern aminotetralin-based antidepressants. While quantitative data on its direct interaction with monoamine transporters remains elusive in the public domain, its structural relationship to both dual reuptake inhibitors and selective serotonin reuptake inhibitors suggests a potentially broader spectrum of activity. Sertraline and paroxetine, on the other hand, are well-characterized as potent and selective SERT inhibitors, a property that underpins their clinical utility. Further investigation into the pharmacology of lometraline and other early aminotetralin analogs could provide valuable insights into the structure-activity relationships that govern selectivity and potency at monoamine transporters, potentially guiding the design of future therapeutics with tailored pharmacological profiles. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.

References

Lometraline Hydrochloride: A Comparative Analysis of a Discontinued Antidepressant Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of lometraline (B1675045) hydrochloride, a compound initially investigated for antidepressant-like effects. Due to a lack of psychoactivity observed in early clinical studies, its development for this indication was suspended.[1] This document will explore the historical context of lometraline, its relationship to the established selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline (B1200038), and provide a framework for evaluating antidepressant efficacy through standard preclinical models that would have been utilized had lometraline shown initial promise.

Lometraline Hydrochloride: A Profile

Lometraline, a derivative of aminotetralin, was originally synthesized by Pfizer.[1] While initially patented as a potential antipsychotic, tranquilizer, and antiparkinsonian agent, its structural similarity to other psychoactive compounds led to its investigation as an antidepressant and anxiolytic.[1] However, clinical trials failed to demonstrate any significant psychoactive effects at the dosages administered, leading to the discontinuation of its development for these indications.[1]

The true significance of lometraline in psychopharmacology lies in its role as a chemical precursor. Further molecular modifications of lometraline led to the development of tametraline, a potent norepinephrine-dopamine reuptake inhibitor, and subsequently to the discovery of sertraline, a widely prescribed SSRI antidepressant.[1]

The Chemical Lineage: From Lometraline to Sertraline

The evolution from lometraline to sertraline represents a classic example of medicinal chemistry optimization, where a lead compound with limited efficacy is structurally modified to enhance its pharmacological activity and selectivity.

G lometraline This compound (Initial Scaffold) modification Chemical Modifications lometraline->modification Structure-Activity Relationship Studies tametraline Tametraline (Norepinephrine-Dopamine Reuptake Inhibitor) modification->tametraline sertraline Sertraline (Selective Serotonin Reuptake Inhibitor) tametraline->sertraline Further Refinement for Serotonin Transporter Selectivity

Figure 1. Chemical evolution from lometraline to sertraline.

Comparative Antidepressant Profile

A direct comparison of the antidepressant-like effects of this compound with established antidepressants is not feasible due to the absence of positive clinical data for lometraline. However, for contextual understanding, the following table summarizes the profile of sertraline, a successful antidepressant that originated from lometraline's structural scaffold.

FeatureThis compoundSertraline Hydrochloride
Status Development DiscontinuedWidely Prescribed Antidepressant
Mechanism of Action No significant psychoactivity at tested doses.Selective Serotonin Reuptake Inhibitor (SSRI).[2][3]
Clinical Efficacy Not established.Proven efficacy in major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[2]
Common Side Effects Not well-documented due to early discontinuation.Nausea, headache, insomnia, diarrhea, and sexual dysfunction.[2]

Standard Preclinical Models for Antidepressant Screening

Had lometraline demonstrated potential, it would have undergone a battery of preclinical tests to validate its antidepressant-like effects. These models are designed to assess behavioral changes in animals that are predictive of antidepressant efficacy in humans. Below are the methodologies for two standard preclinical screening tests.

Forced Swim Test (FST)

The Forced Swim Test is a behavioral despair model used to screen for potential antidepressant activity.

Experimental Protocol:

  • Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

  • Acclimation: Animals (typically rats or mice) are individually placed in the water tank for a 15-minute pre-test session 24 hours before the actual test.

  • Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered at a specified time before the test session. A positive control group receiving a known antidepressant (e.g., sertraline) is also included.

  • Test Session: On the test day, animals are placed in the tank for a 5-minute session. The duration of immobility (the time the animal spends floating passively) is recorded.

  • Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

G cluster_protocol Forced Swim Test Workflow start Start acclimation Acclimation: 15-min pre-swim start->acclimation drug_admin Drug Administration: (Vehicle, Lometraline, Sertraline) acclimation->drug_admin test_session Test Session: 5-min swim drug_admin->test_session data_rec Record Immobility Time test_session->data_rec analysis Statistical Analysis data_rec->analysis end End analysis->end

Figure 2. Experimental workflow for the Forced Swim Test.
Tail Suspension Test (TST)

Similar to the FST, the Tail Suspension Test is another widely used model of behavioral despair.

Experimental Protocol:

  • Apparatus: An enclosed, sound-attenuated chamber with a hook or bar from which the animal can be suspended.

  • Animal Preparation: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

  • Drug Administration: The test compound, vehicle, or positive control is administered prior to the test.

  • Test Session: The mouse is suspended by its tail from the hook for a 6-minute session. The duration of immobility is recorded by a trained observer or an automated system.

  • Data Analysis: A decrease in the total time of immobility is interpreted as an antidepressant-like effect.

Conclusion

This compound serves as an important case study in drug development, illustrating that not all initial candidates proceed to clinical use. While it failed to demonstrate antidepressant effects, its chemical structure provided the foundation for the development of sertraline, a highly successful and widely used antidepressant. The preclinical models described herein represent the standard initial screening that any novel antidepressant candidate must successfully pass to warrant further investigation. The lack of positive data for lometraline from such foundational studies ultimately led to the cessation of its development for psychiatric indications.

References

Lometraline Hydrochloride: A Comparative Analysis of Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of lometraline (B1675045) hydrochloride, a potential antidepressant and anxiolytic agent, with a focus on its potential for cross-reactivity. Due to the limited availability of direct experimental data on lometraline's cross-reactivity, this guide draws inferences from its structural relationship with the well-characterized selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038). Lometraline is a precursor in the chemical synthesis of sertraline, and both share a core aminotetralin structure, suggesting a potential for similar off-target interactions.

Structural and Functional Relationship with Sertraline

Lometraline's development paved the way for the discovery of tametraline (B1329939) and subsequently sertraline, a widely prescribed antidepressant. The chemical modifications from lometraline to sertraline were crucial in enhancing its affinity and selectivity for the serotonin transporter (SERT). Understanding this structural evolution provides a basis for postulating the cross-reactivity profile of lometraline.

G Chemical Evolution from Lometraline to Sertraline Lometraline Lometraline (Aminotetralin derivative) Tametraline Tametraline (Potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake) Lometraline->Tametraline Structural Modification Sertraline Sertraline (Selective Serotonin Reuptake Inhibitor - SSRI) Tametraline->Sertraline Further Modification

Evolution from Lometraline to Sertraline

Comparative Binding Affinity

TargetSertraline (Ki, nM)Lometraline Hydrochloride
Serotonin Transporter (SERT)0.29[1]Data not available
Dopamine Transporter (DAT)25[1]Data not available
Norepinephrine Transporter (NET)420[1]Data not available
Sigma-1 ReceptorsHigh Affinity[3]Data not available
Adrenergic, Cholinergic, Histaminergic ReceptorsLow Affinity[4]Data not available

Table 1: Comparative Binding Affinities. Ki (inhibition constant) values for sertraline at various transporters. A lower Ki value indicates a higher binding affinity. Data for this compound is currently unavailable.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity of a compound like this compound, a series of in vitro assays would be necessary. A standard approach involves competitive radioligand binding assays.

General Protocol for Competitive Radioligand Binding Assay:
  • Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant transporter or receptor of interest (e.g., SERT, DAT, NET). Culture the cells and harvest them to prepare membrane fractions.

  • Radioligand Binding: Incubate the cell membranes with a specific radioligand for the target transporter/receptor at a concentration typically at or below its Kd (dissociation constant).

  • Competition with Test Compound: In parallel, incubate the membranes and radioligand with increasing concentrations of the test compound (this compound).

  • Separation and Detection: Separate the bound from the unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow for Cross-Reactivity Assessment cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing target transporter Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand and test compound dilutions Radioligand_Prep->Incubation Filtration Separate bound and unbound radioligand via filtration Incubation->Filtration Counting Measure radioactivity Filtration->Counting IC50_Calc Calculate IC50 values Counting->IC50_Calc Ki_Calc Determine Ki values IC50_Calc->Ki_Calc Profile Generate cross-reactivity profile Ki_Calc->Profile

References

In Vitro Pharmacological Profile: A Head-to-Head Comparison of Lometraline and Paroxetine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the in vitro pharmacological properties of the developmental compound lometraline (B1675045) and the established selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475) reveals a stark contrast in their interaction with key molecular targets in drug metabolism and neurotransmission. While paroxetine is a well-characterized, potent inhibitor of the serotonin transporter and the metabolic enzyme CYP2D6, a comprehensive in vitro profile for lometraline is not publicly available, reflecting its discontinued (B1498344) development.

Lometraline, an aminotetralin derivative, was initially explored as a potential antipsychotic and later as an antidepressant. However, its development was halted due to a lack of observed psychoactivity in clinical studies.[1] It is notable as a chemical precursor in the research that ultimately led to the discovery of the widely used SSRI, sertraline.[1] In contrast, paroxetine is a potent and selective serotonin reuptake inhibitor with a well-documented in vitro and in vivo pharmacological profile.[2][3][4]

Comparative Analysis of In Vitro Data

The following table summarizes the available in vitro data for lometraline and paroxetine concerning their affinity for monoamine transporters and their inhibitory effect on the cytochrome P450 2D6 enzyme.

ParameterLometralineParoxetine
Serotonin Transporter (SERT) Affinity (Ki) Data not available~0.065 - 1.1 nM
Norepinephrine (B1679862) Transporter (NET) Affinity (Ki) Data not available~40 - 85 nM
Dopamine (B1211576) Transporter (DAT) Affinity (Ki) Data not available~490 - 5,100 nM
CYP2D6 Inhibition (Ki) Data not available~0.065 µM (mechanism-based)

Ki (Inhibition constant) is a measure of the binding affinity of a compound to a target. A lower Ki value indicates a higher affinity.

Experimental Protocols

The data presented for paroxetine are typically generated using the following standard in vitro experimental methodologies.

Radioligand Binding Assays for Monoamine Transporter Affinity

This method is employed to determine the binding affinity of a test compound to specific transporter proteins (SERT, NET, DAT).

  • Preparation of Transporter-Containing Membranes: Cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

  • Competitive Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind with high affinity to the transporter of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) is incubated with the prepared cell membranes.

  • Addition of Test Compound: A range of concentrations of the test compound (e.g., paroxetine) is added to the incubation mixture to compete with the radioligand for binding to the transporter.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then converted to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vitro CYP2D6 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of the cytochrome P450 2D6 enzyme, a key enzyme in drug metabolism.

  • Incubation with Human Liver Microsomes: Human liver microsomes, which are rich in CYP enzymes, are used as the enzyme source.

  • Substrate Metabolism: A known CYP2D6 substrate (e.g., dextromethorphan (B48470) or bufuralol) is incubated with the microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity.

  • Inhibition by Test Compound: The assay is performed with and without the test compound (e.g., paroxetine) at various concentrations. For mechanism-based inhibitors like paroxetine, a pre-incubation of the inhibitor with the microsomes and NADPH is performed before the addition of the substrate to allow for the formation of the inhibitory metabolite-enzyme complex.[5][6]

  • Metabolite Quantification: The reaction is stopped, and the amount of metabolite formed from the substrate is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the rate in its absence to determine the degree of inhibition. The IC₅₀ value is calculated, and for mechanism-based inhibition, kinetic parameters such as Kᵢ (the concentration of inhibitor that gives half the maximal rate of inactivation) and kᵢₙₐ꜀ₜ (the maximal rate of inactivation) are determined.[5][6]

Visualizations

The following diagrams illustrate the experimental workflow for determining in vitro pharmacological profiles and a conceptual comparison of the pharmacodynamic profiles of lometraline and paroxetine.

G cluster_0 Experimental Workflow: In Vitro Pharmacology A Compound Synthesis (Lometraline/Paroxetine) B Radioligand Binding Assays (SERT, NET, DAT) A->B C CYP450 Inhibition Assays (e.g., CYP2D6) A->C D Data Analysis (IC50, Ki determination) B->D C->D E Pharmacological Profile D->E

Experimental workflow for in vitro pharmacological profiling.

G cluster_0 Pharmacodynamic Comparison: Monoamine Transporter Inhibition Paroxetine Paroxetine High Affinity SERT Serotonin Transporter (SERT) Paroxetine->SERT Potent Inhibition NET Norepinephrine Transporter (NET) Paroxetine->NET Moderate Inhibition DAT Dopamine Transporter (DAT) Paroxetine->DAT Weak Inhibition Lometraline Lometraline Unknown/Low Affinity Lometraline->SERT ? Lometraline->NET ? Lometraline->DAT ?

Conceptual comparison of monoamine transporter inhibition.

Conclusion

The in vitro data for paroxetine clearly demonstrate its high affinity for the serotonin transporter, which is consistent with its clinical use as an SSRI.[2][7][8] It also exhibits moderate affinity for the norepinephrine transporter and is a potent, mechanism-based inhibitor of CYP2D6, which has significant implications for drug-drug interactions.[2][5][6][7][9] The lack of available in vitro data for lometraline precludes a direct quantitative comparison. However, its history of discontinued development due to a lack of psychoactivity suggests that it likely possesses a significantly different and less potent pharmacological profile at key CNS targets compared to clinically effective antidepressants like paroxetine. Future research, should it be undertaken, would be necessary to fully elucidate the in vitro characteristics of lometraline.

References

Navigating the Chiral Landscape: A Comparative Guide to the Enantiomeric Separation and Analysis of Lometraline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective analysis of chiral compounds is a critical step in pharmaceutical development. Lometraline (B1675045) hydrochloride, an aminotetralin derivative and a key precursor in the synthesis of the widely-used antidepressant sertraline (B1200038), presents a chiral center of significant interest. Although lometraline itself did not proceed to market, the principles of its enantiomeric separation are highly relevant for analogous compounds. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the enantioseparation of lometraline hydrochloride, offering proposed experimental protocols and data based on established methods for structurally similar molecules.

The differential pharmacological and toxicological profiles of enantiomers underscore the necessity for robust analytical methods to separate and quantify them.[1][2] While specific, published experimental data for the enantioseparation of lometraline is scarce due to its developmental history, the well-documented chiral resolution of its close analog, sertraline, provides a reliable framework for establishing effective analytical strategies.[3] This guide leverages this information to present a comparative analysis of the three primary techniques for chiral separations.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for chiral separation depends on various factors, including the desired speed, resolution, solvent consumption, and the scale of the analysis. HPLC, SFC, and CE each offer unique advantages and disadvantages in the context of separating lometraline enantiomers.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP).Differential partitioning between a supercritical fluid mobile phase (typically CO2) with a co-solvent and a CSP.Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.
Primary Advantage Well-established, versatile, and a wide variety of commercially available CSPs.[3]High speed, reduced organic solvent usage, and often unique selectivity.[2][4]Extremely high efficiency, minimal sample and reagent consumption, and rapid method development.[5][6]
Primary Disadvantage Higher consumption of organic solvents, longer analysis times compared to SFC.Requires specialized high-pressure equipment.Lower sensitivity for UV detection due to short path length, potential for adsorption to the capillary wall.
Typical Chiral Selector Chiral Stationary Phases (e.g., polysaccharide-based, Pirkle-type).Chiral Stationary Phases (same as HPLC).Chiral additives to the background electrolyte (e.g., cyclodextrins).[6]
Estimated Resolution Good to Excellent (Rs > 1.5)Good to Excellent (Rs > 1.5)Excellent (high theoretical plates)
Estimated Analysis Time 10 - 30 minutes2 - 10 minutes5 - 15 minutes

Proposed Experimental Protocols

The following are detailed, proposed methodologies for the enantiomeric separation of this compound based on established protocols for sertraline and other aminotetralin derivatives.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely adopted method for enantioseparation in the pharmaceutical industry. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of chiral compounds.[7][8]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

  • Mobile Phase: A mixture of n-hexane, 2-propanol, and diethylamine (B46881) (DEA) in a ratio of 90:10:0.1 (v/v/v). The addition of a small amount of a basic modifier like DEA is often crucial for improving the peak shape of basic analytes like lometraline.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Supercritical Fluid Chromatography (SFC)

SFC offers a "greener" and faster alternative to normal-phase HPLC for chiral separations, primarily by using supercritical CO2 as the main mobile phase component.[2][4]

  • Instrumentation: An analytical SFC system with a CO2 pump, a modifier pump, a back-pressure regulator, an autosampler, a column oven, and a UV detector.

  • Chiral Stationary Phase: Chiralpak® AS-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

  • Mobile Phase: A mixture of supercritical CO2 and a modifier. A common starting point is an isocratic elution with 85% CO2 and 15% methanol (B129727) containing 0.1% diethylamine.

  • Flow Rate: 2.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve this compound in methanol to a concentration of 1 mg/mL.

Capillary Electrophoresis (CE)

CE is a powerful technique for chiral separations, offering high efficiency and resolution with minimal sample consumption. The use of cyclodextrins as chiral selectors in the background electrolyte is a common and effective approach.[5][6]

  • Instrumentation: A capillary electrophoresis system with a power supply, a capillary cartridge, an autosampler, and a diode array detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length of 40 cm.

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin.

  • Voltage: 20 kV

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm

  • Sample Preparation: Dissolve this compound in water to a concentration of 0.5 mg/mL.

Visualizing the Workflow and Logic

To better understand the experimental processes and the relationships between the analytical components, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Enantiomeric Separation cluster_analysis Data Analysis dissolve Dissolve Lometraline HCl in appropriate solvent hplc HPLC (Chiralpak® AD-H) dissolve->hplc Inject sfc SFC (Chiralpak® AS-H) dissolve->sfc Inject ce CE (Sulfated-β-CD) dissolve->ce Inject detection UV Detection hplc->detection sfc->detection ce->detection quantification Quantification of Enantiomers (Peak Area) detection->quantification

Caption: A generalized workflow for the enantiomeric separation and analysis of this compound.

logical_relationships cluster_techniques Analytical Techniques cluster_selectors Chiral Selectors cluster_parameters Key Parameters HPLC HPLC CSP Chiral Stationary Phase (Polysaccharide-based) HPLC->CSP SFC SFC SFC->CSP CE CE CD Cyclodextrins (in BGE) CE->CD MobilePhase Mobile Phase Composition CSP->MobilePhase Temperature Temperature CSP->Temperature FlowRate Flow Rate / Voltage CSP->FlowRate CD->MobilePhase CD->Temperature CD->FlowRate

References

A Comparative Statistical Analysis of Sertraline Hydrochloride: Efficacy, Pharmacokinetics, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of sertraline (B1200038) hydrochloride with other antidepressant agents, supported by experimental data for researchers, scientists, and drug development professionals. The analysis focuses on statistical summaries of efficacy, pharmacokinetic parameters, and a review of its mechanism of action.

Efficacy and Acceptability

Sertraline is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for major depressive disorder.[1][2] Numerous studies have compared its efficacy and acceptability against other antidepressants.

A major network meta-analysis of 21 antidepressant drugs found that all were more effective than placebo.[3] In head-to-head comparisons, sertraline was identified as one of the more effective and better-tolerated antidepressants. Specifically, agomelatine (B1665654), citalopram, escitalopram (B1671245), fluoxetine (B1211875), sertraline, and vortioxetine (B1682262) were found to be more tolerable than other antidepressants, with odds ratios for dropout rates ranging from 0.43 to 0.77.[3] Another meta-analysis suggests that sertraline and escitalopram have the best profiles in terms of efficacy and acceptability for the acute-phase treatment of adults with depression.[2]

Clinical trials have demonstrated that sertraline's efficacy is comparable to other antidepressants like moclobemide, nefazodone, escitalopram, bupropion, citalopram, fluvoxamine, paroxetine, venlafaxine, and mirtazapine.[2] For severe depression, sertraline has shown efficacy similar to the tricyclic antidepressant clomipramine (B1669221) but with better tolerability.[2]

Table 1: Comparative Efficacy of Sertraline and Other Antidepressants

AntidepressantOdds Ratio (OR) vs. Placebo (95% Credible Interval)
Amitriptyline2.13 (1.89–2.41)
Mirtazapine1.89 (1.68–2.13)
Venlafaxine1.78 (1.61–1.97)
Escitalopram1.74 (1.57–1.93)
Sertraline 1.67 (1.51–1.85)
Citalopram1.64 (1.48–1.81)
Bupropion1.58 (1.37–1.83)
Fluoxetine1.52 (1.39–1.66)
Paroxetine1.52 (1.39–1.66)
Fluvoxamine1.48 (1.29–1.70)
Reboxetine1.37 (1.16–1.63)

Data sourced from a network meta-analysis of 522 trials.[3]

Table 2: Acceptability of Sertraline and Other Antidepressants (Fewer Dropouts vs. Placebo)

AntidepressantOdds Ratio (OR) vs. Placebo (95% Credible Interval)
Agomelatine0.84 (0.72–0.97)
Fluoxetine0.88 (0.80–0.96)
Sertraline (Data indicates high tolerability but specific OR vs. placebo for dropouts not isolated in the primary source) [3]
Clomipramine1.30 (1.01–1.68)

Data indicates that agomelatine and fluoxetine were associated with fewer dropouts than placebo.[3] Clomipramine was worse than placebo.[3] Sertraline is noted for its high tolerability.[3]

Pharmacokinetics

The pharmacokinetic profile of sertraline has been well-characterized in various studies. It undergoes extensive first-pass metabolism, primarily through N-demethylation.[1] The elimination half-life is approximately 26 hours.[1]

A comparative bioavailability study was conducted on two 50 mg sertraline tablet formulations in 24 healthy volunteers.[4] The study followed a randomized, two-period crossover design.[4] Plasma sertraline concentrations were measured over 96 hours to determine key pharmacokinetic parameters.[4]

Table 3: Pharmacokinetic Parameters of Two Sertraline Formulations

ParameterFormulation A (Test)Formulation B (Reference)Geometric Mean Ratio (A/B)90% Confidence Interval
Cmax (ng/mL) 20.34 ± 6.2120.57 ± 7.3999.87%Within 80-125%
AUC(0-96h) (ng·h/mL) 536.9 ± 187.5567.8 ± 201.395.22%Within 80-125%
Tmax (h) 6.5 ± 1.87.0 ± 2.193.70%-
t1/2 (h) 25.8 ± 5.426.9 ± 6.396.00%-

Data adapted from a single-dose bioequivalence study.[4] The results indicated that the two formulations were bioequivalent.[4]

Experimental Protocols

The protocol for the comparative bioavailability study of two sertraline tablet formulations involved the following key steps:[4]

  • Study Design: An open-label, randomized, two-period crossover study with a 14-day washout period between doses.

  • Participants: 24 healthy volunteers of both sexes.

  • Intervention: A single 50 mg dose of either the test or reference sertraline formulation.

  • Sampling: Blood samples were collected at predefined intervals over a 96-hour period.

  • Analysis: Plasma concentrations of sertraline were determined using a validated LC-MS/MS method.

  • Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC, Tmax, t1/2) were calculated from the plasma concentration-time profiles. Bioequivalence was assessed by comparing the 90% confidence intervals for the geometric mean ratios of Cmax and AUC to the standard 80-125% range.

The network meta-analysis comparing 21 antidepressants included the following methodology:[3]

  • Data Sources: A systematic search of electronic databases for randomized controlled trials (RCTs) comparing antidepressants in the acute treatment of major depressive disorder in adults.

  • Study Selection: Inclusion of double-blind, head-to-head, and placebo-controlled trials.

  • Outcomes: The primary outcomes were efficacy (response rate) and acceptability (dropout rate).

  • Data Extraction: Data on study characteristics, participant demographics, interventions, and outcomes were extracted.

  • Statistical Analysis: A network meta-analysis was performed using a Bayesian framework to combine direct and indirect evidence from the included trials. Odds ratios (ORs) and 95% credible intervals (CrIs) were calculated.

Mechanism of Action and Signaling Pathways

Sertraline's primary mechanism of action is the selective inhibition of serotonin (5-HT) reuptake at the presynaptic neuron.[1][5] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[5] While its primary target is the serotonin transporter (SLC6A4), sertraline also has weak effects on norepinephrine (B1679862) and dopamine (B1211576) reuptake.[5] The therapeutic effects of antidepressants like sertraline are believed to involve long-term adaptive changes in downstream signaling pathways.[6][7]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT SERT (Serotonin Transporter) Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Binding Signaling_Cascade Downstream Signaling Cascade 5HT_Receptor->Signaling_Cascade Activation Sertraline Sertraline Sertraline->SERT Inhibition

Caption: Sertraline's primary mechanism of action.

The downstream signaling cascades affected by enhanced serotonin signaling are complex and involve multiple pathways, including those related to neurogenesis and synaptic plasticity.[6][7]

Sertraline Sertraline Increase_5HT Increased Synaptic Serotonin (5-HT) Sertraline->Increase_5HT 5HT_Receptor_Activation 5-HT Receptor Activation Increase_5HT->5HT_Receptor_Activation Second_Messengers Second Messenger Systems (e.g., cAMP) 5HT_Receptor_Activation->Second_Messengers Kinase_Activation Protein Kinase Activation (e.g., PKA) Second_Messengers->Kinase_Activation CREB_Phosphorylation CREB Phosphorylation Kinase_Activation->CREB_Phosphorylation Gene_Expression Altered Gene Expression CREB_Phosphorylation->Gene_Expression Neurogenesis Increased Neurogenesis & Synaptic Plasticity Gene_Expression->Neurogenesis

Caption: Downstream signaling pathway influenced by sertraline.

References

Lometraline Hydrochloride: A Historical Precursor to Modern SSRIs and a Comparative Analysis of Successor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Lometraline (B1675045) hydrochloride, an aminotetralin derivative, represents a significant though commercially unsuccessful chapter in the development of modern antidepressant medications. Initially investigated as a potential antidepressant and anxiolytic, clinical studies of lometraline hydrochloride were suspended due to a lack of observed psychoactivity at the doses administered. Despite its own discontinuation, the structural framework of lometraline served as a crucial stepping stone for the synthesis of tametraline (B1329939) and, subsequently, the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline.

This guide provides a comparative overview of the potency of several established SSRIs that succeeded lometraline's initial exploration. The data presented herein, intended for researchers, scientists, and drug development professionals, focuses on the quantitative comparison of these compounds' efficacy in inhibiting the serotonin transporter (SERT), a key mechanism in the treatment of depression and other mood disorders.

Comparative Potency of Selective Serotonin Reuptake Inhibitors

The potency of SSRIs is primarily determined by their binding affinity to the serotonin transporter (SERT), which is quantified by the inhibition constant (Ki), and their functional ability to block serotonin reuptake, measured by the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher potency.

CompoundSERT Binding Affinity (Ki, nM)Serotonin Reuptake Inhibition (IC50, nM)
Paroxetine0.11.39
Sertraline0.267.09
Escitalopram0.882.1
Citalopram1.616.2
Fluoxetine2.635.5

Note: The Ki and IC50 values presented are compiled from various preclinical studies and may exhibit variability due to different experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of SSRIs and the general workflows for determining their potency.

SSRI_Mechanism_of_Action cluster_presynaptic cluster_postsynaptic Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Receptor Postsynaptic Serotonin Receptor Synaptic_Cleft->Receptor Binding SERT->Presynaptic_Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Synaptic_Cleft Release Serotonin SSRI SSRI SSRI->SERT Inhibition Receptor->Postsynaptic_Neuron Signal Transduction

Caption: Mechanism of action of SSRIs at the synaptic cleft.

Experimental_Workflows cluster_radioligand Radioligand Binding Assay (Ki Determination) cluster_reuptake Serotonin Reuptake Assay (IC50 Determination) rb_start Prepare cell membranes expressing SERT rb_incubate Incubate membranes with radiolabeled ligand and competitor SSRI rb_start->rb_incubate rb_separate Separate bound and free ligand rb_incubate->rb_separate rb_quantify Quantify radioactivity rb_separate->rb_quantify rb_analyze Analyze data to determine Ki rb_quantify->rb_analyze ru_start Prepare synaptosomes or cells expressing SERT ru_incubate Pre-incubate with SSRI ru_start->ru_incubate ru_add Add radiolabeled serotonin ru_incubate->ru_add ru_terminate Terminate reuptake ru_add->ru_terminate ru_measure Measure intracellular radioactivity ru_terminate->ru_measure ru_analyze Analyze data to determine IC50 ru_measure->ru_analyze

Caption: Experimental workflows for determining SSRI potency.

Detailed Experimental Protocols

Radioligand Binding Assay for SERT (Ki Determination)

Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter (SERT).

Materials:

  • Cell membranes prepared from cells recombinantly expressing human SERT.

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT ligand.

  • Test SSRIs and reference compounds.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing SERT in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) for non-specific binding.

    • 50 µL of various concentrations of the test SSRI.

    • 50 µL of [³H]Citalopram at a concentration near its Kd.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Reuptake Inhibition Assay (IC50 Determination)

Objective: To determine the functional potency (IC50) of a test compound in inhibiting serotonin reuptake by SERT.

Materials:

  • Rat brain synaptosomes or cells recombinantly expressing human SERT.

  • Radiolabeled serotonin: [³H]5-hydroxytryptamine ([³H]5-HT).

  • Test SSRIs and reference compounds.

  • Krebs-Ringer-HEPES buffer (KRH): 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 1.3 mM CaCl₂, 10 mM glucose, pH 7.4.

  • Lysis buffer.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell/Synaptosome Preparation: Prepare synaptosomes from rat brain tissue or harvest cells expressing SERT. Resuspend in KRH buffer.

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of KRH buffer.

    • 50 µL of various concentrations of the test SSRI.

    • 50 µL of the cell or synaptosome suspension.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C.

  • Initiation of Reuptake: Add 50 µL of [³H]5-HT to each well to initiate the reuptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Reuptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold KRH buffer. Alternatively, the reaction can be stopped by adding ice-cold buffer and pelleting the cells/synaptosomes by centrifugation.

  • Quantification: If using filtration, count the radioactivity on the filters. If using centrifugation, lyse the cell pellet and measure the radioactivity in the lysate.

  • Data Analysis:

    • Determine the amount of [³H]5-HT taken up at each concentration of the test compound.

    • Plot the percentage of inhibition of [³H]5-HT uptake against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Safety Operating Guide

Proper Disposal of Lometraline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Lometraline Hydrochloride, a potential antidepressant and anxiolytic agent used in research, requires careful handling and disposal due to its chemical nature and the potential environmental impact of related compounds. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulations and fostering a culture of safety.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. In the event of a spill, contain the material to prevent it from entering drains or waterways.[1][2] The spilled substance and any cleanup materials must be collected and disposed of as hazardous waste.[3][4]

II. This compound: Chemical Profile

Understanding the basic chemical properties of this compound is the first step in determining the appropriate disposal pathway.

PropertyValueReference
Chemical Name 1-Naphthylamine, 8-chloro-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride[5]
CAS Number 34552-78-8[5]
Molecular Formula C13H19Cl2NO[5]
Molecular Weight 276.20 g/mol [5]
Appearance Solid powder[5]
Intended Use Research only[5]

Note: A full safety data sheet (SDS) with comprehensive physical and chemical properties, including toxicity data, should be consulted if available from the manufacturer.

III. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations for hazardous chemical waste.[6][7][8] The following protocol outlines the necessary steps for its proper disposal from a laboratory setting.

Step 1: Waste Classification

Based on information for the related compound, Sertraline Hydrochloride, which is classified as "very toxic to aquatic life with long-lasting effects," this compound should be treated as an environmentally hazardous substance.[9][10][11] Therefore, it must be disposed of as hazardous chemical waste. It is crucial to never dispose of this compound down the drain or in regular trash.[3][12][13]

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Place pure this compound powder, as well as any lab materials grossly contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads), into a dedicated, properly labeled hazardous waste container.[14]

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[8][12][15]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated liquid hazardous waste container.

    • Do not mix this waste with other incompatible chemical waste streams, such as strong oxidizing agents.[16]

    • Ensure the container is leak-proof and stored in secondary containment to prevent spills.[14][15]

Step 3: Labeling of Waste Containers

Properly labeling hazardous waste containers is a critical regulatory requirement. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • The date of waste accumulation.[12]

  • The name of the principal investigator or laboratory contact.

Step 4: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.

  • This area should be away from heat sources and high-traffic areas.[12]

  • Ensure that incompatible waste types are physically segregated.[8]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Do not attempt to transport the hazardous waste yourself.[3]

  • Your EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported and disposed of in compliance with all regulations, likely through incineration at a permitted facility.[7][17]

IV. Experimental Workflow and Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Waste Generation cluster_1 Segregation and Containment cluster_2 Storage and Disposal cluster_3 Prohibited Disposal Routes A Lometraline HCl Used in Experiment B Solid Waste (e.g., unused compound, contaminated PPE) A->B C Liquid Waste (e.g., solutions containing Lometraline HCl) A->C I Sink / Drain Disposal A->I J Regular Trash Disposal A->J D Place in Labeled, Compatible Solid Hazardous Waste Container B->D E Place in Labeled, Compatible Liquid Hazardous Waste Container C->E F Store in Designated Satellite Accumulation Area D->F E->F G Contact Environmental Health & Safety (EHS) for Waste Pickup F->G H Final Disposal by Licensed Hazardous Waste Vendor G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for additional guidance.

References

Navigating the Safe Handling of Lometraline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Lometraline Hydrochloride could not be located. The following guidance is based on general safety and handling principles for potent, hazardous research chemicals. Researchers, scientists, and drug development professionals should exercise extreme caution and adhere to their institution's established safety protocols. This information is intended to supplement, not replace, formal safety training and documentation.

This compound is a research chemical requiring stringent safety measures to protect laboratory personnel from potential hazards.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Personal Protective Equipment and Handling Parameters

Due to the lack of specific data for this compound, the following recommendations for personal protective equipment (PPE) and handling are based on guidelines for hazardous drugs and potent compounds.

ParameterRecommendationRationale
Primary Engineering Controls Certified Class II Biological Safety Cabinet (BSC) or Chemical Fume HoodTo minimize inhalation exposure to airborne particles.
Gloves Double gloving with chemotherapy-rated gloves (ASTM D6978)Provides a high level of protection against dermal absorption. Change outer glove immediately upon contamination.[2][3][4]
Gown Disposable, low-permeability gown with long sleeves and tight-fitting cuffsProtects skin and personal clothing from contamination.[2][4]
Eye Protection Safety goggles or a face shieldPrevents eye contact with splashes or aerosols.[5]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Recommended for weighing and handling powders outside of a ventilated enclosure.
Hand Hygiene Wash hands thoroughly with soap and water before donning and after removing PPEA critical step to prevent accidental ingestion or spread of contamination.[4][5]

Operational Plan for Handling this compound

Adherence to a strict operational plan is crucial for minimizing exposure risk.

1. Preparation and Weighing:

  • All manipulations involving solid this compound should be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to control airborne particles.[5]

  • Don all required PPE before entering the designated handling area.

  • Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.

  • Work on a disposable, absorbent bench liner to contain any minor spills.

2. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • If sonication is required, ensure the vial is securely capped.

  • Clearly label all solutions with the compound name, concentration, date, and hazard information.

3. Administration (in vitro/in vivo):

  • When administering the compound, wear appropriate PPE.

  • Use safety-engineered sharp devices to prevent needlestick injuries.

  • Dispose of all sharps immediately in a designated sharps container.

4. Storage:

  • Store this compound in a clearly labeled, tightly sealed container.

  • Keep it in a secure, ventilated, and access-restricted area.

  • Follow any specific storage temperature recommendations if available.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), weigh boats, and other contaminated materials should be collected in a dedicated, labeled hazardous waste container.[2][5]

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of down the drain.[6]

  • Sharps: All needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container.[5]

2. Container Management:

  • Hazardous waste containers must be kept closed except when adding waste.[6]

  • Ensure all waste containers are clearly labeled with "Hazardous Waste" and the specific chemical name.[6]

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all federal, state, and local regulations for hazardous waste disposal.[7]

Emergency Procedures: this compound Spill

In the event of a spill, a prompt and organized response is essential to mitigate risks.

Spill_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Evacuate 1. Evacuate Immediate Area Alert 2. Alert Others & Supervisor Evacuate->Alert Assess 3. Assess the Spill Alert->Assess Don_PPE 4. Don Appropriate PPE Assess->Don_PPE If spill is manageable Report 9. Report to EHS Assess->Report If spill is large or unmanageable Contain 5. Contain the Spill Don_PPE->Contain Clean 6. Clean Up Spill Contain->Clean Decontaminate 7. Decontaminate Area Clean->Decontaminate Package_Waste 8. Package & Label Waste Decontaminate->Package_Waste Package_Waste->Report

Caption: Workflow for handling a this compound spill.

By implementing these safety measures and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lometraline Hydrochloride
Reactant of Route 2
Reactant of Route 2
Lometraline Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。